Technical Documentation Center

3-Methyl-2-phenoxyaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-2-phenoxyaniline
  • CAS: 60287-68-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Analysis of 3-Methyl-2-phenoxyaniline

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Analytical Landscape of Novel Anilines In contemporary drug discovery and materials science, the phenoxyaniline scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Analytical Landscape of Novel Anilines

In contemporary drug discovery and materials science, the phenoxyaniline scaffold is a cornerstone for building molecules with significant biological and chemical properties.[1][2] These structures are integral to various pharmaceutical agents, acting as key intermediates in the synthesis of more complex entities.[1] This guide focuses on a specific, less-documented derivative, 3-Methyl-2-phenoxyaniline . Due to the limited availability of public data for this particular isomer, this document serves as both a predictive analysis and a methodological roadmap. As a senior application scientist, the objective is not merely to present data but to elucidate the process of structural confirmation, providing the causal logic behind each analytical step. We will proceed by outlining a robust synthetic strategy to obtain the molecule, followed by a multi-spectroscopic approach to unequivocally confirm its structure, leveraging data from related isomers for comparative validation.

Section 1: Physicochemical & Synthetic Strategy

A foundational aspect of any chemical analysis is understanding the target molecule's basic properties and having a reliable method to synthesize it. As of this writing, specific experimental data for 3-Methyl-2-phenoxyaniline is not widely published. Therefore, we present predicted properties alongside experimentally determined values for its close structural isomers, 2-phenoxyaniline and 3-phenoxyaniline, to provide context.

Comparative Physicochemical Properties
Property3-Methyl-2-phenoxyaniline (Predicted)2-Phenoxyaniline[3]3-Phenoxyaniline
Molecular Formula C₁₃H₁₃NOC₁₂H₁₁NOC₁₂H₁₁NO
Molecular Weight 199.25 g/mol 185.22 g/mol 185.22 g/mol
Appearance Predicted to be a solid or high-boiling liquidSolidSolid
Melting Point (°C) N/A47-4941-44
Boiling Point (°C) N/A170 (at 18 mmHg)329-330
CAS Number N/A2688-84-83586-12-7
Proposed Synthesis: The Ullmann Condensation Approach

To procure the target compound for analysis, a classic and reliable method for forming diaryl ether bonds is the Ullmann condensation.[4][5] This copper-catalyzed reaction couples an aryl halide with a phenol.[5] An alternative, modern approach would be the palladium-catalyzed Buchwald-Hartwig amination, which is also highly effective for C-N and C-O bond formations.[6][7][8] For this guide, we will detail the Ullmann approach, followed by a nitro group reduction.

Synthesis_Workflow cluster_ullmann Step 1: Ullmann Condensation cluster_reduction Step 2: Nitro Group Reduction A 2-Bromo-3-nitrotoluene C 2-Phenoxy-3-nitrotoluene A->C CuI, Base (e.g., K₂CO₃) High Temperature (e.g., Pyridine, DMF) B Phenol B->C D 2-Phenoxy-3-nitrotoluene E 3-Methyl-2-phenoxyaniline D->E Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of 3-Methyl-2-phenoxyaniline.

  • Ullmann Condensation: To a solution of 2-bromo-3-nitrotoluene (1.0 equiv) and phenol (1.2 equiv) in a high-boiling solvent like DMF or pyridine, add potassium carbonate (2.0 equiv) and copper(I) iodide (0.1 equiv).[4] Heat the reaction mixture at 150-180 °C for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Purify the crude product via column chromatography to yield 2-phenoxy-3-nitrotoluene.

  • Nitro Group Reduction: Dissolve the intermediate 2-phenoxy-3-nitrotoluene (1.0 equiv) in ethanol or concentrated HCl. Add a reducing agent such as tin(II) chloride (3.0 equiv) or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.[9] Monitor the reaction until the starting material is consumed. Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. The resulting crude 3-Methyl-2-phenoxyaniline should be purified by column chromatography or distillation.

Section 2: The Multi-Spectroscopic Structural Elucidation Workflow

Confirming the identity and purity of a synthesized compound requires a combination of analytical techniques. Each method provides a unique piece of the structural puzzle.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Syn Synthesized & Purified 3-Methyl-2-phenoxyaniline MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Syn->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Syn->IR NMR Nuclear Magnetic Resonance (NMR) Map C-H Framework Syn->NMR Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm

Caption: A generalized workflow for the spectroscopic analysis of isomers.[10]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound. For 3-Methyl-2-phenoxyaniline (C₁₃H₁₃NO), the expected exact mass provides a high-confidence check on the synthetic outcome.

ParameterPredicted Value for 3-Methyl-2-phenoxyaniline
Molecular Formula C₁₃H₁₃NO
Nominal Molecular Weight 199 g/mol
Monoisotopic Mass 199.0997 g/mol
Expected M+ Peak (m/z) 199
Key Fragments (m/z) 184 (M-CH₃)⁺, 106 (M-C₆H₅O)⁺

Causality Behind Fragmentation: The molecular ion (M⁺) peak at m/z = 199 is definitive. Common fragmentation pathways for such molecules include the loss of the methyl group (a-cleavage) to give a fragment at m/z 184, and cleavage of the ether C-O bond, which is a characteristic fragmentation for diphenyl ethers, to yield a fragment at m/z 106.[10]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Acquisition: Inject 1 µL of the sample. The GC oven program should be set to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to ensure proper separation. The mass spectrometer should scan a mass range of m/z 40-500.

  • Analysis: Identify the peak corresponding to the product and analyze its mass spectrum, confirming the molecular ion peak and observing the predicted fragmentation pattern.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is exceptionally useful for identifying the key functional groups within a molecule.[10] The spectrum of 3-Methyl-2-phenoxyaniline is expected to show characteristic absorption bands for the amine (N-H), the aromatic rings (C-H and C=C), and the diaryl ether (C-O-C) linkage.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Amine (N-H) 3350 - 3500Symmetric & Asymmetric Stretch (doublet)
Aromatic (C-H) 3000 - 3100Stretch
Aliphatic (C-H) 2850 - 2960Stretch (from -CH₃)
Aromatic (C=C) 1450 - 1600Ring Stretch
Ether (C-O-C) 1200 - 1250Asymmetric Stretch (strong)
Aromatic C-H Bend 675 - 900Out-of-Plane Bending

Expert Insight: The N-H stretching region is highly diagnostic. A primary amine like that in our target molecule will typically show two distinct peaks (a doublet), whereas a secondary amine would show only one.[11] The strong C-O-C ether stretch around 1230 cm⁻¹ is a key confirmation of the phenoxy moiety.[10] Furthermore, the pattern of peaks in the 675-900 cm⁻¹ "fingerprint" region is indicative of the substitution pattern on the aromatic rings.

  • Sample Preparation: If the sample is a solid, a small amount can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

  • Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands corresponding to the functional groups listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.[9] Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

Caption: Structure of 3-Methyl-2-phenoxyaniline with atom numbering for NMR assignment.

The chemical environment of each proton dictates its chemical shift (δ), and adjacent non-equivalent protons cause signal splitting (multiplicity).

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H-a (-NH₂)~3.8Broad Singlet2HAmine protons are often broad and their shift is concentration-dependent.
H-b (-CH₃)~2.2Singlet3HMethyl group on an aromatic ring, no adjacent protons to couple with.
H-4~6.8Doublet (d)1HOrtho to the electron-donating -NH₂ group, expected to be upfield.
H-5~7.1Triplet (t)1HShielded by -NH₂ but deshielded by the phenoxy group.
H-6~6.9Doublet (d)1HOrtho to the phenoxy group.
H-2', 6'~7.0Doublet (d)2HProtons on the phenoxy ring ortho to the ether linkage.
H-3', 5'~7.3Triplet (t)2HProtons on the phenoxy ring meta to the ether linkage.
H-4'~7.1Triplet (t)1HProton on the phenoxy ring para to the ether linkage.

The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached groups.

Carbon(s)Predicted δ (ppm)Rationale
C-b (-CH₃)~18Typical shift for a methyl group on an aromatic ring.
C-4, C-6~115 - 120Carbons ortho/para to the strong electron-donating -NH₂ group are shifted upfield.
C-5~129Aromatic C-H.
C-2', 6', 4'~120 - 124Carbons on the phenoxy ring.
C-3', 5'~130Aromatic C-H on the phenoxy ring.
C-3~138Quaternary carbon attached to the methyl group.
C-1~145Carbon attached to the -NH₂ group.
C-2~148Quaternary carbon attached to the phenoxy group.
C-1'~157Quaternary carbon of the phenoxy ring attached to the ether oxygen.
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Insert the NMR tube into a 400 or 500 MHz NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of ~12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence (like zgpg30) to produce singlets for all carbons. This experiment requires a longer acquisition time than ¹H NMR.

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks in both spectra based on their chemical shifts, multiplicities, and correlations (if 2D NMR experiments like COSY or HSQC are performed).

Section 3: Conclusion - A Self-Validating Analytical System

The structural elucidation of a novel or sparsely documented molecule like 3-Methyl-2-phenoxyaniline is a systematic process of evidence accumulation. The proposed workflow—from a logical synthesis to a multi-faceted spectroscopic analysis—creates a self-validating system. The mass spectrum confirms the molecular formula, the IR spectrum verifies the presence of essential functional groups, and the detailed ¹H and ¹³C NMR spectra provide the definitive, high-resolution map of the atomic connectivity. By following the protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently synthesize and characterize this and other related phenoxyaniline derivatives, ensuring the scientific integrity required for advanced research and development.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sather, A. C., & Martinot, T. A. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Schön, U., Wölfling, J., & Frank, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1032–1039.
  • Indian Academy of Sciences. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • SlideShare. (n.d.). ULLMANN REACTION.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Li, J., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 12(40), 7984-8004.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents Table. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-2-phenylindole. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • PubChemLite. (n.d.). N-methyl-2-phenoxyaniline (C13H13NO). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(2-Phenylethoxy)aniline, N-trifluoroacetyl-. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 2-Phenoxy-3-methylaniline Synonyms, Nomenclature, and Synthesis

This technical guide details the nomenclature, structural identification, and synthetic pathways for 2-Phenoxy-3-methylaniline , a specialized intermediate in medicinal chemistry. Executive Summary 2-Phenoxy-3-methylanil...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the nomenclature, structural identification, and synthetic pathways for 2-Phenoxy-3-methylaniline , a specialized intermediate in medicinal chemistry.

Executive Summary

2-Phenoxy-3-methylaniline (CAS: 60287-68-5 ) is a substituted diphenyl ether derivative acting as a critical scaffold in the synthesis of pharmaceuticals (specifically kinase inhibitors) and high-performance azo dyes.

While the user-specified name "2-Phenoxy-3-methylaniline" correctly describes the substitution pattern, the preferred IUPAC and commercial designation is 3-Methyl-2-phenoxyaniline . This distinction arises from nomenclature priority rules where the amino group (-NH₂) dictates position 1 on the benzene ring.

Key Identifier Value
Preferred Name 3-Methyl-2-phenoxyaniline
CAS Number 60287-68-5
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES CC1=C(OC2=CC=CC=C2)C(N)=CC=C1
InChI Key UCSYVYFGMFODMY-UHFFFAOYSA-N (Analogous base)

Nomenclature & Structural Analysis

Positional Numbering and Synonyms

Correct identification relies on understanding the "parent" ring. In this molecule, the aniline (benzenamine) is the parent.

  • Position 1: Amino group (-NH₂)[1]

  • Position 2: Phenoxy group (-O-C₆H₅)[2]

  • Position 3: Methyl group (-CH₃)[3][4]

Synonym Mapping Table:

Synonym TypeName VariantContext
IUPAC (Preferred) 3-Methyl-2-phenoxyaniline Standard commercial & database name.
User Query 2-Phenoxy-3-methylanilineDescriptive; highlights the ether linkage.
Systematic 2-Phenoxy-m-toluidineUses "toluidine" (methylaniline) as parent.
Inverted (3-Methyl-2-phenoxyphenyl)amineEmphasizes the amine as a substituent.
Ambiguity Warning 2-(3-Methylphenoxy)anilineINCORRECT. This refers to the methyl group being on the phenoxy ring, not the aniline ring.
Structural Visualization (DOT Diagram)

The following diagram clarifies the numbering scheme and the distinction between the target compound and its isomers.

Nomenclature Target TARGET COMPOUND 3-Methyl-2-phenoxyaniline (CAS 60287-68-5) Structure Structure: 1-Amino 2-Phenoxy 3-Methyl Target->Structure Defined by Isomer COMMON ISOMER 2-(3-Methylphenoxy)aniline (Methyl on distal ring) Structure->Isomer Distinct from

Figure 1: Structural definition and differentiation from common isomers.

Synthetic Methodology

The synthesis of 3-Methyl-2-phenoxyaniline typically follows a Nucleophilic Aromatic Substitution (SₙAr) pathway followed by Nitro Reduction . This route is preferred for its scalability and regioselectivity.

Reaction Pathway[1]
  • Precursor Selection: The starting material is 2-Chloro-3-nitrotoluene (also known as 1-chloro-2-nitro-3-methylbenzene). The nitro group activates the ring, making the chlorine susceptible to displacement.

  • Ether Formation (SₙAr): Reaction with phenol in the presence of a base (K₂CO₃) and a catalyst (often Copper or Palladium-based for Ullmann-type coupling if the ring is not sufficiently activated).

  • Reduction: The intermediate (2-Phenoxy-3-nitrotoluene) is reduced to the final amine.

Detailed Protocol (Standardized)

Step 1: Synthesis of 2-Phenoxy-3-nitrotoluene

  • Reagents: 2-Chloro-3-nitrotoluene (1.0 eq), Phenol (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).

  • Conditions: Heat to 100–120°C for 12–16 hours under inert atmosphere (N₂).

  • Mechanism: The phenoxide ion attacks the carbon bearing the chlorine. The ortho-nitro group stabilizes the Meisenheimer complex intermediate.

  • Workup: Dilute with water, extract with ethyl acetate, wash with NaOH (to remove excess phenol), and concentrate.

Step 2: Reduction to 3-Methyl-2-phenoxyaniline

  • Reagents: 2-Phenoxy-3-nitrotoluene, H₂ gas (balloon or pressure), 10% Pd/C (Catalyst), Ethanol/Methanol.

  • Conditions: Stir at RT for 4–6 hours.

  • Purification: Filter through Celite to remove catalyst. Evaporate solvent. Recrystallize from hexane/EtOAc if necessary.

Synthesis Workflow Diagram

Synthesis SM Starting Material 2-Chloro-3-nitrotoluene Reagents1 Phenol + K2CO3 (DMF, 120°C) SM->Reagents1 Intermed Intermediate 2-Phenoxy-3-nitrotoluene Reagents1->Intermed SnAr Coupling Reagents2 H2 / Pd-C (Reduction) Intermed->Reagents2 Product FINAL PRODUCT 3-Methyl-2-phenoxyaniline (CAS 60287-68-5) Reagents2->Product Nitro Reduction

Figure 2: Step-wise synthetic pathway from chloronitrotoluene precursors.

Applications in Drug Development

In medicinal chemistry, the 2-phenoxyaniline motif serves as a privileged scaffold. The addition of the 3-methyl group introduces specific steric and electronic properties:

  • Conformational Lock: The methyl group at position 3 creates steric clash with the phenoxy ring at position 2, forcing the two aromatic rings to twist out of planarity. This "twisted" conformation is often critical for binding into hydrophobic pockets of kinase enzymes (e.g., BTK, EGFR).

  • Metabolic Stability: The methyl group blocks the metabolically vulnerable ortho-position, potentially extending the half-life of the drug candidate.

  • Lipophilicity Modulation: Increases logP slightly compared to the non-methylated analog, improving membrane permeability.

References

  • PubChem Compound Summary . 3-Methyl-2-phenoxyaniline (CAS 60287-68-5). National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Solubility of 3-Methyl-2-phenoxyaniline in Organic Solvents: A Technical Characterization Guide

This guide provides a comprehensive technical framework for characterizing the solubility and thermodynamic behavior of 3-Methyl-2-phenoxyaniline (CAS 60287-68-5). As specific empirical data for this isomer is currently...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for characterizing the solubility and thermodynamic behavior of 3-Methyl-2-phenoxyaniline (CAS 60287-68-5). As specific empirical data for this isomer is currently absent from public registries, this document establishes the Standard Operating Procedure (SOP) for its determination, utilizing structural analogues (e.g., 2-phenoxyaniline) to predict physicochemical trends and validate experimental results.

Introduction & Structural Analysis

3-Methyl-2-phenoxyaniline is a critical intermediate in the synthesis of functionalized dyes and pharmaceutical actives. Its structure—an aniline core with an ortho-phenoxy group and a meta-methyl group—introduces specific steric and electronic effects that govern its dissolution thermodynamics.

  • Steric Hindrance: The proximity of the phenoxy group (C2) and the methyl group (C3) creates steric strain, likely forcing the phenoxy ring out of planarity with the aniline ring. This disruption of molecular packing often lowers the melting point compared to para-isomers, theoretically enhancing solubility in organic solvents.

  • Solvation Potential: The primary amine (-NH

    
    ) acts as a hydrogen bond donor, while the ether oxygen (-O-) and amine nitrogen act as acceptors. This amphiphilic nature suggests high solubility in polar protic solvents (alcohols) and polar aprotic solvents (ketones, esters), with limited solubility in non-polar alkanes.
    
Predicted Physicochemical Profile
PropertyPredicted RangeRationale
Melting Point 32–45 °CAnalogous to 3-phenoxyaniline (32–40 °C) and 2-phenoxyaniline (47–49 °C).
Ideal Solvents Methanol, Ethanol, Acetone, Ethyl AcetateH-bonding capability matches solute polarity.
Poor Solvents Water, Hexane, CyclohexaneHydrophobic aromatic rings dominate; lack of strong ionic character.

Experimental Methodology

To generate high-fidelity solubility data, we recommend the Dynamic Laser Monitoring Method for its precision over the traditional gravimetric method.

Protocol: Dynamic Laser Monitoring Method

This method eliminates sampling errors associated with filtration and weighing.

  • Apparatus Setup:

    • Double-walled glass vessel (100 mL) connected to a high-precision thermostatic water bath (

      
       0.05 K).
      
    • Laser monitoring system (e.g., He-Ne laser, light intensity sensor).

    • Mechanical stirrer set to 400 rpm.

  • Preparation:

    • Weigh a precise mass of solvent (

      
      ) into the vessel.
      
    • Add a known excess mass of 3-Methyl-2-phenoxyaniline (

      
      ).
      
  • Dissolution Cycle:

    • Heat the mixture until the solid completely dissolves (laser transmission = 100%).

    • Cool slowly (2 K/h) until the first crystal appears (laser transmission drops sharply). Record temperature

      
      .
      
    • Re-heat slowly until the last crystal disappears. Record temperature

      
      .
      
  • Calculation:

    • The mole fraction solubility (

      
      ) at 
      
      
      
      is calculated as:
      
      
      Where
      
      
      and
      
      
      are the molar masses of the solvent and solute, respectively.
Experimental Workflow Diagram

SolubilityWorkflow Start Solute & Solvent Weighing Mix Mixing in Jacketed Vessel Start->Mix Heat Heating (Dissolution) Mix->Heat Laser Laser Transmissivity Monitoring Heat->Laser Detect Detect Equilibrium Temperature (T) Laser->Detect Transmission = 100% Detect->Heat Hysteresis Check Calc Calculate Mole Fraction (x) Detect->Calc

Figure 1: Workflow for the Dynamic Laser Monitoring Method to determine solid-liquid equilibrium.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from non-linear regression.
    
Van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.



  • 
     : Enthalpy of dissolution (kJ/mol).
    
  • 
     : Entropy of dissolution (J/mol·K).
    
  • 
     : Universal gas constant (8.314 J/mol·K).
    
Data Analysis Template

Researchers should populate the following table structure during analysis.

Table 1: Template for Modified Apelblat Parameters | Solvent |


 | 

|

|

(Correlation) | RMSD (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol | [Calc] | [Calc] | [Calc] | > 0.99 | < 1.0 | | Ethanol | [Calc] | [Calc] | [Calc] | > 0.99 | < 1.0 | | Acetone | [Calc] | [Calc] | [Calc] | > 0.99 | < 1.0 | | Toluene | [Calc] | [Calc] | [Calc] | > 0.99 | < 1.0 |

Solvent Selection Strategy

For purification and crystallization of 3-Methyl-2-phenoxyaniline, solvent selection should be driven by the "Like Dissolves Like" principle, modified by the specific functional groups.

Solvent Screening Decision Tree

SolventSelection Root Select Solvent for 3-Methyl-2-phenoxyaniline Goal Goal? Root->Goal Reaction Reaction Medium Goal->Reaction Cryst Crystallization Goal->Cryst Polar High Solubility Required (Use Polar Aprotic) Reaction->Polar Gradient Temp-Dependent Solubility (Use Alcohols) Cryst->Gradient AntiSolvent Anti-Solvent Addition Cryst->AntiSolvent Acetone Acetone / DMF Polar->Acetone Ethanol Ethanol / Isopropanol Gradient->Ethanol Water Water / Hexane (Precipitant) AntiSolvent->Water

Figure 2: Decision logic for solvent selection based on process intent (Reaction vs. Purification).

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry, Vol 21. Wiley-Interscience.
  • PubChem. (2025).[1] Compound Summary: 3-phenoxyaniline (Isomer Data).[1][2] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Phenoxyaniline (Analogous Compound). Link

Sources

Exploratory

Physicochemical Profiling of 3-Methyl-2-phenoxyaniline: Thermodynamic Data and Laboratory Methodologies

Executive Summary In the realm of drug development and fine chemical synthesis, substituted diarylamines and phenoxyanilines serve as privileged scaffolds for kinase inhibitors and non-steroidal anti-inflammatory drugs (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and fine chemical synthesis, substituted diarylamines and phenoxyanilines serve as privileged scaffolds for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) is a highly specific structural building block[1]. For researchers scaling up syntheses or designing purification workflows, accurate thermodynamic data—specifically melting point (MP) and boiling point (BP)—are critical.

Because empirical data for highly specific substituted anilines can be scarce in public databases, this whitepaper synthesizes available baseline data from its unsubstituted analog, applies structure-property relationship (SPR) modeling to predict the thermodynamic behavior of 3-Methyl-2-phenoxyaniline, and provides field-proven, self-validating laboratory protocols for empirical verification.

Structure-Property Relationships (SPR) & Thermodynamic Modeling

To understand the melting and boiling points of 3-Methyl-2-phenoxyaniline, we must anchor our analysis to its base scaffold: 2-Phenoxyaniline (CAS: 2688-84-8) .

The Baseline: 2-Phenoxyaniline

Empirical data for 2-phenoxyaniline demonstrates a melting point of 46–50 °C and a boiling point of 308 °C at atmospheric pressure (170 °C at 18 mmHg) [2][3][4]. It exists as a light brown to gray crystalline solid at room temperature.

The Target: 3-Methyl-2-phenoxyaniline

The introduction of a methyl group at the 3-position (ortho to the amine, meta to the phenoxy ether linkage) induces two competing physicochemical effects:

  • Melting Point Depression via Steric Hindrance: The methyl group disrupts the planar symmetry of the phenoxyaniline core. This steric bulk prevents optimal close-packing in the crystal lattice. Consequently, the intermolecular forces (primarily hydrogen bonding from the amine and

    
     stacking) are weakened, leading to a predicted lowering  of the melting point compared to the base scaffold.
    
  • Boiling Point Elevation via Increased Mass: The addition of the

    
     group increases the molecular weight from 185.23  g/mol  to 199.25  g/mol  [1]. This increases the overall van der Waals volume and polarizability of the molecule, requiring more thermal energy to transition from the liquid to the vapor phase, thereby elevating  the boiling point.
    

Logic Base Base Scaffold: 2-Phenoxyaniline Subst 3-Methyl Substitution (Steric Hindrance) Base->Subst Symm Reduced Crystal Symmetry Subst->Symm VDW Increased van der Waals Volume Subst->VDW MP_effect Melting Point: Depression (Predicted 35-45 °C) Symm->MP_effect BP_effect Boiling Point: Elevation (Predicted 320-335 °C) VDW->BP_effect

Figure 1: Structure-property relationship of 3-methyl substitution.

Quantitative Data Synthesis

The following table summarizes the empirical data of the base scaffold alongside the thermodynamically modeled data for 3-Methyl-2-phenoxyaniline.

Property2-Phenoxyaniline (Base Scaffold)3-Methyl-2-phenoxyaniline (Target)
CAS Number 2688-84-860287-68-5
Molecular Weight 185.23 g/mol 199.25 g/mol
Melting Point 46 - 50 °C35 - 45 °C (Predicted)
Boiling Point (760 mmHg) ~308 °C320 - 335 °C (Predicted)
Boiling Point (18 mmHg) 170 °C185 - 195 °C (Predicted)
Physical State (at 20 °C) Solid (Light brown/gray)Low-melting solid / viscous oil

Experimental Methodologies for Empirical Verification

To transition from predictive models to validated empirical data, rigorous analytical workflows must be employed. Standard capillary melting point apparatuses are insufficient for low-melting, potentially hygroscopic solids. The following protocols are designed as self-validating systems to ensure absolute accuracy.

Workflow Start Sample Preparation (3-Methyl-2-phenoxyaniline) Purity Purity Verification (HPLC/GC-MS >98%) Start->Purity MP Melting Point Analysis (DSC) Purity->MP BP Boiling Point Analysis (Micro-ebulliometry) Purity->BP Data Data Synthesis & Thermodynamic Modeling MP->Data BP->Data

Figure 2: Experimental workflow for thermodynamic property determination.

Protocol 1: High-Precision Melting Point via Differential Scanning Calorimetry (DSC)

Causality Focus: Traditional capillary methods rely on visual inspection, which is highly subjective for low-melting compounds that may exhibit "sweating" before true melting. DSC measures the exact enthalpy of fusion, eliminating human error.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 3-Methyl-2-phenoxyaniline into a standard aluminum crucible and seal with a pierced lid.

    • Causality: A minimal sample mass ensures rapid and uniform thermal equilibration across the sample pan, preventing thermal lag that would artificially inflate the measured melting point.

  • Atmosphere Control: Purge the DSC furnace with dry nitrogen gas at a flow rate of 50 mL/min.

    • Causality: Primary anilines are highly susceptible to oxidative degradation at elevated temperatures. An inert nitrogen atmosphere prevents oxidation, ensuring the endothermic peak represents pure melting, not decomposition.

  • Thermal Program: Equilibrate the sample at 10 °C for 5 minutes. Initiate a heating ramp at a strict rate of 2.0 °C/min up to 100 °C.

    • Causality: A slow heating rate allows the sample to maintain thermal equilibrium with the sensor. The true thermodynamic melting point is recorded as the extrapolated onset temperature (

      
      ) of the endothermic peak, not the peak maximum.
      
Protocol 2: Boiling Point Determination via Micro-Ebulliometry under Reduced Pressure

Causality Focus: Phenoxyanilines typically undergo thermal decomposition (e.g., ether cleavage or amine oxidation) near their atmospheric boiling points (>300 °C). Therefore, boiling points must be determined under reduced pressure to maintain molecular integrity.

  • Apparatus Setup: Load 5 mL of the target compound into a micro-ebulliometer equipped with a Cottrell pump and a calibrated Platinum Resistance Thermometer (PRT).

  • Pressure Regulation: Evacuate the system and backfill with inert gas, regulating the internal pressure to exactly 18.0 mmHg using a high-precision vacuum controller.

    • Causality: By lowering the pressure to 18 mmHg, the boiling point is artificially depressed into a thermally stable regime (~185–195 °C), preventing degradation before the phase transition occurs.

  • Heating and Equilibration: Apply controlled heating to the boiling flask until a steady, continuous reflux is established over the PRT sensor.

    • Causality: The Cottrell pump ensures that the thermometer is bathed in an exact mixture of liquid and vapor. Wait until the temperature reading remains constant for a minimum of 5 minutes. This steady state proves that dynamic equilibrium between the liquid and vapor phases has been achieved, validating the recorded temperature as the true boiling point at 18 mmHg.

References

  • 3-Methyl-2-Phenoxyaniline | 60287-68-5 - ChemicalBook. ChemicalBook. 1

  • 2-Phenoxyaniline CAS NO 2688-84-8 - Echemi. Echemi. 2

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. 3

  • 2-phenoxyaniline - Sigma-Aldrich. Sigma-Aldrich. 4

Sources

Foundational

Comprehensive Safety Data and Application Guide for 3-Methyl-2-phenoxyaniline in Drug Development

Executive Summary As a Senior Application Scientist, evaluating a chemical like 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) requires moving beyond standard regulatory checkboxes. In modern drug development and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating a chemical like 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) requires moving beyond standard regulatory checkboxes. In modern drug development and materials science, this compound serves as a critical primary aniline building block for the synthesis of complex active pharmaceutical ingredients (APIs), azo dyes, and agrochemicals[1]. However, its structural motif—a primary aromatic amine coupled with an ortho-phenoxy linkage—dictates specific toxicological liabilities and unique reactivity profiles. This whitepaper synthesizes its physicochemical properties, mechanistic toxicology, and self-validating experimental protocols to ensure safe and highly efficient integration into high-throughput discovery workflows.

Physicochemical Profiling & Structural Implications

Understanding the baseline properties of 3-Methyl-2-phenoxyaniline is the first step in predicting its behavior in both biological systems and organic solvents. The presence of the phenoxy group at the ortho position relative to the amine introduces significant steric hindrance. This structural feature directly influences both its binding affinity to metabolic enzymes (affecting toxicity) and its coordination dynamics in transition-metal-catalyzed cross-couplings.

Table 1: Physicochemical & Identification Data

PropertyValueReference
Chemical Name 3-Methyl-2-phenoxyaniline[2]
CAS Number 60287-68-5[2]
Molecular Formula C13H13NO[2]
Molecular Weight 199.25 g/mol [3]
MDL Number MFCD20693592[2]
Typical Purity ≥95%[4]

Toxicological Mechanisms & Safety Protocols (The SDS Core)

Standard Safety Data Sheets (SDS) list hazards, but understanding the causality behind these hazards is essential for rational safety design.

GHS Classification and Hazard Statements

3-Methyl-2-phenoxyaniline is classified under the Globally Harmonized System (GHS) as an acute toxin and an irritant[3].

Table 2: GHS Hazard Classification Summary

GHS Hazard ClassCategorySignal WordHazard Statements
Acute Toxicity (Oral/Dermal/Inhal.) Category 4WarningH302, H312, H332
Skin Corrosion/Irritation Category 2WarningH315
Serious Eye Damage/Irritation Category 2AWarningH319
Specific Target Organ Toxicity (Single) Category 3WarningH335
Mechanistic Toxicology: The CYP450 Pathway

The primary systemic toxicological concern with substituted anilines is their potential to induce methemoglobinemia . When absorbed via dermal or inhalation routes, anilines undergo N-hydroxylation in the liver. This process is primarily mediated by Cytochrome P450 enzymes, specifically the CYP1A2 and CYP2E1 isoforms[5][6].

This enzymatic oxidation converts the primary amine into a highly reactive phenylhydroxylamine. This lipophilic metabolite readily penetrates erythrocytes and initiates the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting methemoglobin is incapable of binding oxygen, leading to cellular hypoxia and cyanosis[6][7].

CYP450_Tox A 3-Methyl-2-phenoxyaniline (Systemic Exposure) B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Absorption C N-Hydroxylation (Phenylhydroxylamine) B->C Enzymatic Oxidation D Erythrocyte Entry (Hemoglobin Fe2+) C->D Bloodstream Transport E Methemoglobinemia (Hypoxia via Fe3+) D->E Redox Cycling

Caption: CYP450-mediated N-hydroxylation of 3-Methyl-2-phenoxyaniline causing methemoglobinemia.

Self-Validating Safety & Handling Protocols

To mitigate these biochemical risks, laboratory workflows must be designed as self-validating systems:

  • Containment: All weighing and transfer operations must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-handling isolator. Causality: Prevents the inhalation of aerosolized particulates (P261)[3].

  • Dermal Protection: Standard nitrile gloves offer limited breakthrough times for lipophilic anilines. A double-gloving protocol using a neoprene outer layer is required (P280)[3].

  • Decontamination: Spills must be neutralized using a mildly acidic solution (e.g., 5% acetic acid). Causality: Acidification protonates the amine group, converting it into a water-soluble, non-volatile anilinium salt that can be safely absorbed with inert materials.

Synthetic Utility & Drug Development Workflows

In pharmaceutical synthesis, 3-Methyl-2-phenoxyaniline serves as a highly versatile nucleophile. Its most prominent application is in the Buchwald-Hartwig amination to form sterically hindered diarylamines[8][9].

The ortho-phenoxy group presents a synthetic challenge due to steric bulk. This necessitates the use of highly active palladium precatalysts (e.g., Pd G3 or G4) and bulky, electron-rich bidentate phosphine ligands like BrettPhos or BINAP[9][10]. These specific ligands are chosen because they prevent the formation of inactive palladium-iodide dimers after oxidative addition and accelerate the final reductive elimination step[9].

BHAmination S1 Pd Precatalyst + BrettPhos S2 Active Pd(0) Complex S1->S2 Base Activation S3 Oxidative Addition (Aryl Halide) S2->S3 Substrate Entry S4 Amine Coordination (3-Methyl-2-phenoxyaniline) S3->S4 Base-Assisted S5 Reductive Elimination (Diarylamine Product) S4->S5 C-N Bond Formation S5->S2 Catalyst Regeneration

Caption: Catalytic cycle of Buchwald-Hartwig amination using 3-Methyl-2-phenoxyaniline.

Experimental Methodologies

Protocol: Micro-Scale Buchwald-Hartwig Cross-Coupling

This step-by-step methodology describes the coupling of 3-Methyl-2-phenoxyaniline with an aryl bromide. The procedure incorporates self-validating analytical checkpoints to ensure both reaction fidelity and operator safety[8][10][11].

  • Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, weigh 1.0 mmol of 3-Methyl-2-phenoxyaniline, 1.0 mmol of the target aryl bromide, and 1.2 mmol of sodium tert-butoxide (NaOt-Bu).

    • Causality: Primary anilines are prone to slow air oxidation, and active Pd(0) catalysts are highly sensitive to oxygen and moisture. An inert atmosphere prevents premature catalyst degradation[10].

  • Catalyst Assembly: Add 0.05 mmol (5 mol%) of Pd(OAc)₂ and 0.05 mmol of BrettPhos ligand to the reaction vial.

    • Causality: Pre-mixing the palladium source with the bulky BrettPhos ligand ensures rapid generation of the active LPd(0) species upon heating[10].

  • Solvent Addition & Reaction Execution: Add 5 mL of anhydrous, degassed 1,4-dioxane. Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 110 °C for 8 hours[8].

  • Reaction Quenching (Safety Checkpoint): Cool the reaction to room temperature. Quench the reaction by adding 2 mL of water.

    • Causality: Water neutralizes the strong NaOt-Bu base and precipitates the inorganic salts, halting the catalytic cycle safely.

  • Filtration & Analytical Validation: Filter the biphasic mixture through a pad of Celite to remove palladium black[8]. Extract the organic layer with ethyl acetate. Analyze a 10 µL aliquot via LC-MS.

    • Causality: LC-MS validates the consumption of the toxic 3-Methyl-2-phenoxyaniline starting material, ensuring the downstream purification steps (e.g., silica gel chromatography) do not require handling of the highly concentrated acute toxin.

References

Sources

Exploratory

Structural and Mechanistic Divergence: A Technical Guide to 2-Phenoxyaniline and 3-Methyl-2-phenoxyaniline

Executive Summary In the landscape of rational drug design, the diaryl ether scaffold serves as a privileged pharmacophore. Small structural modifications to this core—such as the addition of a single methyl group—can fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the diaryl ether scaffold serves as a privileged pharmacophore. Small structural modifications to this core—such as the addition of a single methyl group—can fundamentally alter a molecule's three-dimensional conformation, electronic distribution, and target binding affinity. This technical guide explores the critical differences between 2-phenoxyaniline and 3-methyl-2-phenoxyaniline , detailing how steric causality dictates their distinct trajectories in pharmaceutical development, from COX-2 inhibitors to sterically locked active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Steric Causality

The fundamental difference between these two compounds lies at the C3 position of the aniline ring. In 2-phenoxyaniline, the C3 position is occupied by a hydrogen atom, allowing the diphenyl ether linkage significant rotational freedom.

When a methyl group is introduced at the C3 position (forming 3-methyl-2-phenoxyaniline), it sits directly adjacent to the bulky phenoxy group at C2. This creates severe steric clash , forcing the two phenyl rings out of coplanarity. This restricted dihedral angle increases the energy barrier to rotation, effectively "locking" the molecule into a specific conformational space. Furthermore, the +I (inductive) effect of the methyl group slightly alters the electron density of the primary amine at C1, impacting its nucleophilicity.

Quantitative Data Summary
Parameter2-Phenoxyaniline3-Methyl-2-phenoxyaniline
CAS Number 2688-84-860287-68-5
Molecular Formula C12H11NOC13H13NO
Molecular Weight 185.22 g/mol 199.25 g/mol
C3 Substituent Hydrogen (-H)Methyl (-CH3)
Steric Hindrance (Ether Linkage) LowHigh
Conformational Flexibility High (Near-planar alignment possible)Low (Restricted dihedral angle)
Primary Pharmaceutical Utility COX-2 inhibitors, CaV channel blockersConformationally locked APIs, Dye intermediates

Mechanistic Implications in Drug Discovery

2-Phenoxyaniline: The Versatile Pharmacophore

Because of its high conformational flexibility, 2-phenoxyaniline can easily adapt its dihedral angle to fit into deep, narrow enzymatic pockets.

  • COX-2 Inhibition: It is a critical precursor and known impurity (Impurity C) in the synthesis of Nimesulide, a non-carboxylic acid COX-2 selective inhibitor[1]. The flexibility of the unsubstituted phenoxy group allows the sulfonamide derivative to anchor perfectly within the COX-2 side pocket[2].

  • Calcium Channel Blockers: 2-phenoxyaniline is utilized in the synthesis of N-type calcium channel blockers targeting CaV2.2 and CaV3.2, where the unhindered aniline functionality is crucial for binding efficacy[3].

  • Metal Coordination: The unhindered amine and ether oxygen allow it to act as a bidentate ligand, forming stable transition metal(II) complexes (e.g., with Nickel and Copper) that exhibit potent antimicrobial and antioxidant properties[4].

3-Methyl-2-phenoxyaniline: Conformational Locking

The steric bulk of the 3-methyl variant prevents it from adopting the same flat conformations as its unsubstituted counterpart.

  • Target Selectivity: In drug development, this conformational locking is exploited to decrease entropy loss upon target binding. If the "locked" conformation matches a specific kinase or receptor pocket, the binding affinity increases dramatically while reducing off-target effects.

  • Industrial Applications: Beyond pharmaceuticals, the restricted rotation enhances the photostability of the molecule, making it a highly valuable intermediate in the synthesis of specialized azo dyes and pigments[5].

Visualizing the Divergent Pathways

G Core Diarylamine / Phenoxyaniline Scaffold Sub1 2-Phenoxyaniline (Unsubstituted at C3) Core->Sub1 Sub2 3-Methyl-2-phenoxyaniline (Methylated at C3) Core->Sub2 Mech1 High Conformational Flexibility Optimal Dihedral Rotation Sub1->Mech1 Mech2 Steric Hindrance at Ether Linkage Restricted Dihedral Angle Sub2->Mech2 App1 COX-2 Inhibitors (e.g., Nimesulide) CaV2.2/CaV3.2 Blockers Metal(II) Coordination Complexes Mech1->App1 App2 Conformationally Locked APIs Sterically Hindered Azo Dyes Mech2->App2

Divergent drug development pathways of 2-phenoxyaniline and 3-methyl-2-phenoxyaniline.

Self-Validating Synthetic Workflows

To demonstrate the practical impact of this structural divergence, the following protocols outline the sulfonylation of both compounds (the critical first step in generating Nimesulide-like anti-inflammatory analogs)[2]. The protocols are designed as self-validating systems to ensure experimental trustworthiness.

Protocol A: Standard Sulfonylation of 2-Phenoxyaniline

Causality: The unhindered primary amine of 2-phenoxyaniline is highly nucleophilic. Pyridine is used as both a solvent and a mild acid scavenger to neutralize the HCl byproduct.

  • Preparation: Dissolve 2-phenoxyaniline (1.0 eq) in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere.

  • Addition: Cool the reaction vessel to 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the basic, lower-Rf starting material spot is entirely replaced by the higher-Rf sulfonamide product.

  • Workup & Final Validation: Quench with cold 1M HCl to remove pyridine. Extract with dichloromethane. Confirm the product via

    
    H NMR: Validate the disappearance of the broad 
    
    
    
    peak (integrating to 2H) and the appearance of a sharp
    
    
    peak (1H) alongside a new methyl singlet at ~3.0 ppm.
Protocol B: Sterically-Driven Sulfonylation of 3-Methyl-2-phenoxyaniline

Causality: The ortho-methyl group sterically blocks the approach of the sulfonyl chloride to the amine. To overcome this activation energy barrier, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a superior nucleophile, attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which can successfully bypass the steric shield of the 3-methyl group.

  • Preparation: Dissolve 3-methyl-2-phenoxyaniline (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Addition: Cool to 0 °C and add methanesulfonyl chloride (1.5 eq) dropwise.

  • Propagation (Thermal Shift): Due to steric hindrance, room temperature stirring is insufficient. Attach a reflux condenser and heat the reaction to 50 °C for 12–16 hours.

  • Self-Validation (In-Process): TLC is unreliable here due to overlapping polarities caused by the methyl group. Use LC-MS to monitor the reaction. Look for the mass shift of +78 Da (addition of

    
     minus one proton), indicating successful mono-sulfonylation.
    
  • Workup & Final Validation: Wash the organic layer with saturated

    
     and brine. Confirm via 
    
    
    
    H NMR by identifying both the aryl methyl singlet (~2.2 ppm) and the mesyl methyl singlet (~3.0 ppm), ensuring no di-sulfonylation occurred.

References

  • CymitQuimica.
  • Royal Society of Chemistry. "Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues."
  • Taylor & Francis. "Biological and Computational Investigation of Transition metal(II) complexes of 2-phenoxyaniline-based Ligands."
  • Scholars Research Library.
  • MySkinRecipes. "3-Methyl-2-phenoxyaniline - Lipid Synthesis Reagents."

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methyl-2-phenoxyaniline from o-cresol derivatives

Application Note: Synthesis of 3-Methyl-2-phenoxyaniline from o-Cresol Derivatives Executive Summary & Mechanistic Rationale 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) is a highly valued building block utilized in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-Methyl-2-phenoxyaniline from o-Cresol Derivatives

Executive Summary & Mechanistic Rationale

3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) is a highly valued building block utilized in the development of advanced azo dyes, organic pigments, and pharmaceutical active ingredients (APIs)[1][2]. Structurally, the target molecule features an aniline core substituted with a methyl group at the C3 position and a phenoxy ether at the C2 position.

Synthesizing this sterically congested diaryl ether requires strategic retrosynthetic planning. We establish the C–O ether bond early in the sequence using 2-methyl-6-nitrophenol—a readily available o-cresol derivative. The synthesis relies on a two-stage, self-validating workflow:

  • Ligand-Accelerated Ullmann Etherification: The ortho-methyl and ortho-nitro groups of the starting phenol create extreme steric hindrance. Traditionally, this steric bulk causes classic Ullmann couplings to fail or require harsh temperatures exceeding 200 °C, which leads to degradation[3]. By introducing a bidentate ligand (such as picolinic acid) to the Cu(I) catalyst, we stabilize the active copper intermediate. This facilitates the oxidative addition of bromobenzene and subsequent reductive elimination at a much milder 110 °C[4].

  • Chemoselective Catalytic Hydrogenation: The intermediate 1-methyl-3-nitro-2-phenoxybenzene is then reduced to the target amine. Palladium on carbon (Pd/C) with hydrogen gas is chosen over dissolving metal reductions (e.g., Fe/HCl) to ensure high atom economy, prevent undesired ether cleavage, and avoid heavy metal contamination in the final product.

Synthetic Pathway Visualization

SynthesisPathway A 2-Methyl-6-nitrophenol (Starting Material) C 1-Methyl-3-nitro-2-phenoxybenzene (Intermediate) A->C Ullmann Coupling (CuI, Ligand, Base) B Bromobenzene (Coupling Partner) B->C D 3-Methyl-2-phenoxyaniline (Target Product) C->D Catalytic Hydrogenation (Pd/C, H2)

Two-step synthetic pathway for 3-Methyl-2-phenoxyaniline from 2-Methyl-6-nitrophenol.

Experimental Protocols

Step 1: Ligand-Accelerated Ullmann Diaryl Ether Synthesis

Mechanistic Insight: The use of Cesium carbonate (Cs


CO

) provides the precise basicity needed to deprotonate the sterically hindered 2-methyl-6-nitrophenol without coordinating too strongly to the copper center—a common pitfall when using stronger bases like sodium tert-butoxide. The picolinic acid ligand prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, maintaining a robust catalytic cycle[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Charge the flask with 2-methyl-6-nitrophenol (10.0 mmol, 1.53 g), Copper(I) iodide (1.0 mmol, 190 mg, 10 mol%), picolinic acid (2.0 mmol, 246 mg, 20 mol%), and Cs

    
    CO
    
    
    
    (20.0 mmol, 6.52 g).
  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this purge cycle three times to ensure the complete removal of oxygen, which can irreversibly oxidize the Cu(I) catalyst.

  • Reagent Addition: Inject anhydrous N,N-Dimethylformamide (DMF) (20 mL) and bromobenzene (12.0 mmol, 1.26 mL) through the septum via a gas-tight syringe.

  • Reaction: Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 18 hours. The mixture will transition from a light suspension to a dark brown/black slurry as the active copper complex forms.

  • Workup: Cool the mixture to ambient temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a 2-inch pad of Celite to remove inorganic salts and precipitated copper complexes.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (3 x 30 mL) to remove DMF, followed by a brine wash (30 mL). Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 1-methyl-3-nitro-2-phenoxybenzene.
Step 2: Chemoselective Catalytic Nitro Reduction

Mechanistic Insight: Palladium-catalyzed hydrogenation proceeds via the sequential transfer of hydride species to the nitro group, passing through nitroso and hydroxylamine intermediates. The reaction is highly exothermic; thus, controlled hydrogen introduction via a balloon is preferred over high-pressure Parr reactors at this scale to prevent thermal runaway and ensure chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve the purified 1-methyl-3-nitro-2-phenoxybenzene (5.0 mmol, 1.15 g) in anhydrous methanol (25 mL).

  • Catalyst Addition: Flush the flask with a gentle stream of Argon. Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 mmol Pd, ~53 mg). Critical Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapor and oxygen. Always add under inert gas.

  • Hydrogenation: Seal the flask with a septum. Evacuate the headspace briefly and backfill with Hydrogen gas from a double-layered balloon. Repeat the evacuation/backfill cycle three times.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) for 4 to 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting nitro compound will appear UV-active, while the resulting aniline product will stain positively (brown/purple) with ninhydrin.

  • Workup: Once complete, purge the flask thoroughly with Argon to displace residual hydrogen. Filter the mixture through a short pad of Celite. Wash the filter cake with additional methanol (20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure. The crude product can be recrystallized from a hot ethanol/water mixture to afford pure 3-methyl-2-phenoxyaniline as a crystalline solid.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative outcomes and key analytical validation markers for both synthetic steps. This data serves as a benchmark for protocol success and self-validation during execution.

ParameterStep 1: Ullmann CouplingStep 2: Nitro Reduction
Target Intermediate/Product 1-Methyl-3-nitro-2-phenoxybenzene3-Methyl-2-phenoxyaniline
Typical Yield (%) 78 – 85%92 – 96%
Reaction Time 18 hours4 – 6 hours
Temperature 110 °C20 – 25 °C (Ambient)
Appearance Pale yellow oil / low-melting solidOff-white to pale brown crystals
Key

H NMR Marker (CDCl

)

2.35 (s, 3H, Ar-CH

)

3.80 (br s, 2H, -NH

)
Mass Spectrometry (ESI) m/z 230.08 [M+H]

m/z 200.10[M+H]

TLC Retention Factor (R

)
0.65 (Hexanes/EtOAc 9:1)0.35 (Hexanes/EtOAc 7:3)

References

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Longdom Publishing. Available at: [Link]

Sources

Application

Protocols for using 3-Methyl-2-phenoxyaniline in azo dye synthesis

Application Note: High-Performance Azo Dye Synthesis Utilizing 3-Methyl-2-phenoxyaniline Executive Summary & Application Scope 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) is a highly valuable primary aromatic amine utili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Azo Dye Synthesis Utilizing 3-Methyl-2-phenoxyaniline

Executive Summary & Application Scope

3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) is a highly valuable primary aromatic amine utilized as a diazo component in the synthesis of advanced azo dyes and pigments. The presence of both a methyl group and a bulky, electron-donating phenoxy ether linkage on the aniline ring imparts unique steric and electronic properties. These structural features significantly influence the bathochromic shifts of the resulting dyes and enhance their fastness properties for high-performance industrial and textile applications ()[1]. This application note provides a comprehensive, self-validating protocol for the diazotization of 3-Methyl-2-phenoxyaniline and its subsequent azo coupling.

Mechanistic Principles & Causality

The synthesis of azo dyes from 3-Methyl-2-phenoxyaniline relies on a two-step sequence: diazotization of the primary amine and electrophilic aromatic substitution (azo coupling) ()[2]. As an application scientist, understanding the causality behind these reaction conditions is critical for optimizing yield and purity.

  • Diazotization & Thermal Causality (0–5 °C) : The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) to form a diazonium salt ()[3]. Diazonium salts are highly unstable. Exceeding 5 °C leads to the rapid decomposition of the diazonium ion into a phenol derivative, with the concurrent evolution of nitrogen gas. Maintaining strict thermal control is non-negotiable ()[4].

  • Acid Excess Causality : A minimum of 2.5 to 3.0 molar equivalents of strong acid (e.g., HCl) relative to the amine is required. This excess prevents the newly formed diazonium salt from reacting with unprotonated starting amine to form an undesirable diazoamino compound (self-coupling) ().

  • Azo Coupling & pH Causality : The diazonium ion acts as a weak electrophile, reacting with an electron-rich aromatic ring (the coupling component, such as β-naphthol) ()[2]. When coupling with phenols or naphthols, the reaction must be maintained at an alkaline pH (typically 9–10). This converts the hydroxyl group into a phenoxide/naphthoxide ion, drastically increasing the electron density of the aromatic ring and facilitating electrophilic attack. However, if the pH is too high (>11), the diazonium ion converts into an unreactive diazotate ()[3].

Workflow A 3-Methyl-2-phenoxyaniline (Primary Amine) B Acidic Solubilization (HCl, H2O) A->B C Diazotization (NaNO2, 0-5°C) B->C D Diazonium Salt Intermediate C->D F Azo Coupling (pH 9-10, 0-5°C) D->F E Coupling Component (e.g., β-Naphthol in NaOH) E->F G Precipitation & Isolation F->G H Purified Azo Dye G->H

Workflow for the synthesis of azo dyes from 3-Methyl-2-phenoxyaniline.

Reagent Profiling & Quantitative Data

To ensure stoichiometric precision, the following table outlines the exact equivalents required for a standard 10 mmol scale synthesis.

Reagent / ParameterRoleMolecular Weight ( g/mol )Molar EquivalentsTarget Mass/Vol (for 10 mmol scale)
3-Methyl-2-phenoxyaniline Diazo Component199.251.01.99 g
Concentrated HCl (37%) Acidifying Agent36.463.0~2.5 mL
Sodium Nitrite (NaNO₂) Nitrosating Agent69.001.050.72 g
β-Naphthol Coupling Component144.171.01.44 g
Sodium Hydroxide (NaOH) pH Modulator40.002.51.00 g (in 10 mL H₂O)

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Diazonium Salt

  • Solubilization : In a 100 mL round-bottom flask, suspend 1.99 g (10 mmol) of 3-Methyl-2-phenoxyaniline in 15 mL of distilled water. Add 2.5 mL of concentrated HCl (37%) dropwise while stirring. The amine will protonate and dissolve as the hydrochloride salt ().

  • Thermal Equilibration : Submerge the flask in an ice-water bath. Allow the solution to cool to 0–5 °C. Note: If the hydrochloride salt precipitates upon cooling, proceed with the suspension; it will dissolve as diazotization progresses.

  • Nitrosation : Dissolve 0.72 g (10.5 mmol) of NaNO₂ in 5 mL of cold distilled water. Add this solution dropwise to the amine suspension over 10–15 minutes, maintaining the internal temperature strictly below 5 °C ()[4].

  • Self-Validation (Nitrous Acid Test) : After 15 minutes of stirring, test the mixture with starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete consumption of the amine. If negative, add small increments of NaNO₂ until a positive test is maintained for 5 minutes.

  • Quenching : Add a small amount of sulfamic acid or urea to quench the excess nitrous acid, preventing unwanted oxidative side reactions during coupling.

Phase 2: Azo Coupling

  • Preparation of Coupling Solution : In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 10 mL of 10% aqueous NaOH. Cool this solution to 0–5 °C in an ice bath ()[4].

  • Electrophilic Addition : Slowly add the cold diazonium salt solution dropwise into the alkaline β-naphthol solution under vigorous mechanical stirring. The addition should take approximately 15–20 minutes.

  • Observation : A vibrant, intensely colored precipitate (the azo dye) will form immediately upon contact ()[4].

  • pH Maintenance : Monitor the pH during addition. Ensure it remains strictly between 9 and 10. If it drops below 9, add 1M NaOH dropwise to restore alkalinity.

Phase 3: Isolation and Purification

  • Completion Verification : Stir the mixture at 0–5 °C for an additional 1 hour. To verify complete coupling, spot a drop of the reaction mixture onto filter paper next to a drop of alkaline R-salt (2-naphthol-3,6-disulfonic acid) solution. The absence of a new color band at the intersection indicates no residual diazonium salt remains ()[5].

  • Filtration : Filter the precipitated dye using a Büchner funnel under vacuum.

  • Washing : Wash the filter cake extensively with cold distilled water until the filtrate runs clear and neutral, removing unreacted salts and excess alkali ()[3].

  • Drying : Dry the crude product in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at 40 °C to constant weight.

Mechanism N1 NaNO2 + HCl N2 Nitrous Acid (HONO) N1->N2 Protonation N3 Nitrosonium Ion (NO+) N2->N3 Dehydration N4 Amine Nucleophilic Attack N3->N4 + 3-Methyl-2-phenoxyaniline N5 N-Nitrosamine N4->N5 - H+ N6 Diazonium Ion N5->N6 Tautomerization & -H2O N7 Electrophilic Attack on Phenoxide N6->N7 + Coupling Agent N8 Azo Dye Formation N7->N8 Deprotonation

Mechanistic pathway of diazotization and electrophilic aromatic substitution.

Troubleshooting & Self-Validating Systems

  • Issue: Poor Yield or Tarry Byproducts : Often caused by inadequate temperature control during diazotization. If the temperature exceeds 5 °C, the diazonium salt hydrolyzes to 3-methyl-2-phenoxyphenol. Solution: Ensure the use of an internal thermometer and add NaNO₂ at a strictly controlled rate.

  • Issue: Incomplete Coupling : If the spot test (Phase 3, Step 1) reveals unreacted diazonium salt, the pH of the coupling bath likely dropped too low, protonating the naphthoxide back to less-reactive naphthol. Solution: Continuously monitor and adjust the pH to 9–10 during the coupling phase.

References

  • The Chinese University of Hong Kong (CUHK). "Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol". CUHK Chemistry. URL: [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. "Classifications, properties, recent synthesis and applications of azo dyes". Heliyon, 6(1), e03271. (2020). National Center for Biotechnology Information (NCBI). URL:[Link]

  • University of New Brunswick (UNB). "The Synthesis of Azo Dyes". UNB Chemistry. URL: [Link]

  • Organic Syntheses. "Preparation of a Salt-Free Azo Dye". Organic Syntheses, Coll. Vol. 3, p.130 (1955). URL:[Link]

  • MySkinRecipes. "3-Methyl-2-phenoxyaniline (CAS: 60287-68-5)". MySkinRecipes Chemical Directory. URL:[Link]

Sources

Method

Application Note: Advanced Ullmann Coupling Conditions for Phenoxyaniline Derivatives

Executive Summary Phenoxyaniline derivatives are critical pharmacophores in kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals. Their synthesis hinges on the formation of a diaryl ether bridge ( ).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyaniline derivatives are critical pharmacophores in kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals. Their synthesis hinges on the formation of a diaryl ether bridge (


). While Palladium-catalyzed (Buchwald-Hartwig) etherification is effective, it is often cost-prohibitive for large-scale scaffolds. The Copper-catalyzed Ullmann-type coupling offers a robust, cost-effective alternative, provided that chemoselectivity  (O-arylation vs. N-arylation) and catalytic efficiency  are managed.

This guide details two optimized protocols for synthesizing phenoxyaniline derivatives: a Chemoselective Direct Coupling (using ligand-acceleration to favor O-arylation) and a High-Throughput Microwave Protocol .

Critical Parameter Optimization

The synthesis of phenoxyanilines presents a unique challenge: the presence of a nucleophilic nitrogen (amine) competes with the oxygen (phenol) for the aryl halide.

Ligand Selection: The "Orthogonal" Strategy

Standard ligands like ethylenediamine often promote N-arylation. To force O-arylation in the presence of free or masked amines, the ligand environment is critical.

  • Picolinic Acid (PA): The gold standard for O-arylation. It forms a rigid Cu-complex that kinetically favors the reductive elimination of the C-O bond over the C-N bond.

  • N,N-Dimethylglycine (DMG): The "Ma Ligand." Excellent for lower temperature couplings (90°C) and high solubility in polar solvents.

The Base Effect
  • 
    :  Essential for difficult substrates. Its higher solubility in organic solvents (relative to 
    
    
    
    ) creates a higher concentration of the active phenoxide species.
  • 
    :  Preferred when using Picolinic acid, as it buffers the system effectively without causing rapid decomposition of sensitive halo-anilines.
    

Experimental Protocols

Protocol A: Chemoselective O-Arylation (Direct Method)

Best for: Coupling substituted phenols with iodoanilines or bromoanilines without N-protection.

Reaction Scheme:



Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • Phenol Derivative (1.2 equiv)

  • Catalyst: CuI (10 mol%)[2][3][4][5][6]

  • Ligand: 2-Picolinic Acid (20 mol%)

  • Base:

    
     (2.0 equiv)[1][5]
    
  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

  • Pre-Complexation (Critical): In a screw-cap vial, add CuI (19 mg, 0.1 mmol) and 2-Picolinic Acid (24.6 mg, 0.2 mmol).

  • Solvation: Add 1.0 mL of DMSO. Stir at room temperature for 5 minutes until a homogeneous green/blue solution forms. Note: This ensures the active catalytic species is formed prior to substrate exposure.

  • Substrate Addition: Add the Aryl Iodide (1.0 mmol), Phenol (1.2 mmol), and finely ground

    
     (424 mg, 2.0 mmol).
    
  • Degassing: Flush the headspace with Argon for 1 minute. Cap tightly.

  • Reaction: Heat the block to 90°C for 12–18 hours.

    • QC Check: Monitor via TLC (EtOAc/Hexane). Look for the disappearance of the aryl iodide.

  • Workup (Copper Removal):

    • Cool to RT. Dilute with EtOAc (20 mL).

    • The EDTA Wash: Wash the organic layer with 5% aqueous EDTA solution (

      
       mL). This is mandatory to sequester Cu ions, preventing product degradation and blue coloration.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation or sterically hindered substrates (e.g., ortho-substituted phenols).

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Phenol (1.5 equiv)[5]

  • Catalyst: CuI (10 mol%)[2][3][4][5][6]

  • Ligand: N,N-Dimethylglycine (20 mol%)

  • Base:

    
     (2.0 equiv)[7]
    
  • Solvent: 1,4-Dioxane

Methodology:

  • Load a 10 mL microwave vial with CuI, Ligand, Base, and Substrates.

  • Add Dioxane (3 mL per mmol).

  • Seal and purge with Argon.[1][7]

  • Microwave Parameters:

    • Temperature: 110°C

    • Power: Dynamic (Max 300W)

    • Hold Time: 30 - 60 minutes

    • Stirring: High

  • Filter through a Celite pad to remove insoluble salts immediately after cooling.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Ligand-Accelerated Ullmann Ether Synthesis. Note the role of the ligand (L-X) in stabilizing the oxidative addition complex.

UllmannCycle PreCat Cu(I)-Ligand Complex (Active Species) OxAdd Oxidative Addition [L-Cu(III)-Ar-I] PreCat->OxAdd + Ar-I LigEx Ligand Exchange (Phenoxide Binding) OxAdd->LigEx + Ar'-OH / Base - HI RedElim Reductive Elimination (C-O Bond Formation) LigEx->RedElim Rate Limiting Step RedElim->PreCat Regeneration Product Phenoxyaniline (Ar-O-Ar') RedElim->Product Release

Figure 1: Catalytic cycle of ligand-accelerated Ullmann coupling. The ligand prevents catalyst aggregation and lowers the activation energy of the oxidative addition step.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning or oxidationEnsure Argon purge is thorough. Switch solvent to anhydrous DMSO.
N-Arylation Observed Ligand failureSwitch to Picolinic Acid . Ensure reaction temp does not exceed 100°C (N-arylation is favored at higher temps).
Blue/Green Product Residual CopperPerform EDTA or NH₄OH wash during workup. Do not skip.
Starting Material Stuck Aryl Chloride unreactiveSwitch to Aryl Iodide or increase temp to 130°C (if substrate allows).

References

  • Maiti, D., & Buchwald, S. L. (2010).[5] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry.

  • Ma, D., & Cai, Q. (2003).[8][9] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.

  • Zhang, Q., et al. (2009).[10] (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols. Journal of Organic Chemistry.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews.

Sources

Application

Application Note: 3-Methyl-2-phenoxyaniline as a Strategic Building Block in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals Content Type: Technical Guide & Validated Protocols Introduction & Chemical Profile 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5; MW: 199...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals Content Type: Technical Guide & Validated Protocols

Introduction & Chemical Profile

3-Methyl-2-phenoxyaniline (CAS: 60287-68-5; MW: 199.25 g/mol ) is a highly versatile ortho-phenoxyaniline derivative. Its structural framework—a primary aniline paired with an adjacent diaryl ether linkage—primes it for intramolecular cyclization. This makes it an invaluable precursor for synthesizing complex tricyclic heterocycles such as phenoxazines, acridines, and substituted benzimidazoles.

The presence of the methyl group at the 3-position is not merely decorative; it introduces critical steric shielding adjacent to the ether linkage. This steric bulk restricts free rotation around the C-O bond, forcing the diaryl ether into a synperiplanar conformation that pre-organizes the aromatic rings for intramolecular cyclization.

Mechanistic Causality in Heterocycle Design

The utility of 3-Methyl-2-phenoxyaniline lies in its predisposition to cyclization reactions[1]. The primary amine acts as a powerful nucleophile or directing group, while the ether linkage provides a flexible tether to a secondary aromatic ring.

  • Phenoxazine Synthesis: The diaryl ether structure is perfectly pre-organized for intramolecular C-H amination. Under palladium or copper catalysis, the amine coordinates to the metal center, followed by C-H activation of the phenoxy ring, yielding 1-methylphenoxazine derivatives[2]. These tricyclic systems are highly sought after in materials science (e.g., OLED emitters) and medicinal chemistry.

  • Acridine and Indole Scaffolds: By subjecting the amine to Schiff base formation or Vilsmeier-Haack formylation, the resulting intermediates can undergo electrophilic cyclization onto the phenoxy ring. The Vilsmeier-Haack reagent facilitates the synthesis of functionalized indoles and acridines by condensing with the amine and driving subsequent ring closure[3].

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the Pd-catalyzed intramolecular C-H amination of 3-Methyl-2-phenoxyaniline to form 1-methylphenoxazine. The data illustrates how solvent and base selection dictate the success of the catalytic cycle.

Table 1: Optimization of Pd-Catalyzed Intramolecular Cyclization

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Causality / Mechanistic Observation
1Pd(OAc)₂PPh₃K₂CO₃Toluene11045Poor conversion; ligand insufficiently electron-rich to drive oxidative addition.
2Pd(OAc)₂XPhosK₂CO₃Toluene11072Bulky biaryl ligand successfully promotes reductive elimination.
3Pd(OAc)₂XPhosCs₂CO₃Toluene11089Higher solubility of Cs₂CO₃ enhances the crucial deprotonation step.
4Pd(OAc)₂XPhosCs₂CO₃DMF11061Polar solvent competitively coordinates to Pd, inhibiting the catalytic cycle.
5Pd₂(dba)₃XPhosCs₂CO₃Toluene11094 Pd(0) source eliminates the need for an initial reduction step, maximizing active catalyst.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Methylphenoxazine via Intramolecular C-H Amination

Self-Validating Design: This protocol utilizes a Pd(0) source and a bulky, electron-rich ligand (XPhos) to accelerate both C-H activation and reductive elimination, preventing off-target intermolecular coupling.

  • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

    • Causality: Strict exclusion of oxygen and moisture is critical. O₂ irreversibly oxidizes the phosphine ligand, while water hydrolyzes the active Pd-amido intermediate.

  • Substrate Addition: Add 3-Methyl-2-phenoxyaniline (1.0 mmol) to the Schlenk tube.

  • Solvent Introduction: Inject 5.0 mL of rigorously degassed, anhydrous toluene.

    • Causality: Toluene provides the optimal boiling point (110 °C) to overcome the activation energy required for C-H insertion. Its non-polar nature prevents competitive solvent coordination to the palladium center.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir the mixture at 110 °C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1).

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography to afford the pure 1-methylphenoxazine.

Protocol B: Vilsmeier-Haack Formylation and Cyclization

Self-Validating Design: This sequence leverages the Vilsmeier-Haack reagent to synthesize functionalized multi-ring systems via formylation followed by electrophilic trapping[3].

  • Reagent Preparation: Cool a round-bottom flask containing anhydrous DMF (5.0 mL) to 0 °C under an argon atmosphere. Dropwise add POCl₃ (1.2 mmol). Stir for 30 minutes to ensure complete formation of the chloromethyleniminium ion.

  • Substrate Addition: Dissolve 3-Methyl-2-phenoxyaniline (1.0 mmol) in 2.0 mL of DMF and add it slowly to the electrophilic complex at 0 °C.

    • Causality: Maintaining low temperatures prevents runaway exothermic degradation and strictly controls the regioselectivity of the initial nucleophilic attack by the amine.

  • Cyclization: Heat the reaction mixture to 75 °C for 4 hours. The initial formylation of the amine is followed by intramolecular electrophilic aromatic substitution onto the adjacent phenoxy ring.

  • Quenching: Pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with dichloromethane (3 x 15 mL), dry over Na₂SO₄, and concentrate for subsequent purification.

Visualizations

Workflow A 3-Methyl-2-phenoxyaniline (Starting Material) B Pd-Catalyzed C-H Amination A->B Pd2(dba)3, XPhos Toluene, 110°C C Vilsmeier-Haack Formylation A->C POCl3, DMF 0°C to 75°C D 1-Methylphenoxazine Derivatives B->D E Acridine / Indole Derivatives C->E

Divergent synthetic workflows utilizing 3-Methyl-2-phenoxyaniline for heterocycle construction.

Mechanism N1 3-Methyl-2-phenoxyaniline N2 Pd(II) Coordination to Amine N1->N2 L_nPd(0) + Oxidant / Pd(II) N3 Base-Assisted C-H Activation N2->N3 Cs2CO3 N4 Palladacycle Intermediate N3->N4 N5 Reductive Elimination N4->N5 N6 1-Methylphenoxazine N5->N6 Pd(0) Regeneration

Mechanistic pathway of Pd-catalyzed intramolecular C-H amination to form phenoxazine.

References

  • Royal Society of Chemistry (RSC). "Synthesis of heterocyclic compounds by C-O bond catalyzed by copper catalyzed by amide ligands". RSC Advances. URL: [Link]

  • Growing Science. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) and related heterocycles". Growing Science Journals. URL:[Link]

Sources

Method

Reagents for lipid synthesis involving 3-Methyl-2-phenoxyaniline

Application Note & Protocol Novel Amphiphilic Molecules: Synthesis of a Ceramide Analogue from 3-Methyl-2-phenoxyaniline Abstract This document presents a conceptual framework and a detailed, albeit hypothetical, protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Novel Amphiphilic Molecules: Synthesis of a Ceramide Analogue from 3-Methyl-2-phenoxyaniline

Abstract

This document presents a conceptual framework and a detailed, albeit hypothetical, protocol for the synthesis of a novel ceramide analogue utilizing 3-Methyl-2-phenoxyaniline as a key building block. While no established methods for this specific transformation exist in the current literature, this guide leverages well-established principles of amide bond formation to propose a viable synthetic route. The resulting N-(3-methyl-2-phenoxyphenyl)palmitamide represents a new class of amphiphilic molecules with potential applications in drug delivery, materials science, and as probes for investigating biological membrane dynamics. This protocol is intended for experienced researchers in synthetic organic chemistry and lipid science as a foundational method for exploring this novel chemical space.

Introduction: Rationale and Potential Applications

Ceramides are a class of sphingolipids that play crucial roles in cellular signaling, membrane structure, and apoptosis.[1] Their unique amphiphilic nature, consisting of a sphingosine backbone and an N-acylated fatty acid, drives their self-assembly and biological function. The synthesis of ceramide analogues is a vibrant area of research, aimed at developing molecules with tailored physicochemical properties and biological activities.

This application note explores the use of 3-Methyl-2-phenoxyaniline as a novel scaffold for creating ceramide analogues. By replacing the sphingosine backbone with the rigid, aromatic 3-methyl-2-phenoxyphenyl moiety, we can anticipate the formation of lipids with distinct membrane-inserting and self-assembling properties. The phenoxy group introduces a degree of conformational flexibility, while the methyl group can influence intermolecular packing.

Potential applications for such novel lipids include:

  • Drug Delivery: Incorporation into liposomal formulations to modulate membrane rigidity and drug release kinetics.

  • Biophysical Studies: Use as probes to study the influence of aromatic moieties on lipid bilayer properties.

  • Bioactive Molecules: The phenoxyaniline scaffold is present in a number of bioactive compounds, suggesting that these lipid analogues may possess intrinsic biological activity.[2]

Proposed Synthetic Pathway

The synthesis of N-(3-methyl-2-phenoxyphenyl)palmitamide from 3-Methyl-2-phenoxyaniline and palmitic acid can be achieved via a standard amide coupling reaction. To facilitate this, palmitic acid is first converted to a more reactive species, such as an acyl chloride or an activated ester. The following scheme illustrates the proposed two-step synthesis via an acyl chloride intermediate.

Synthetic_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Palmitic_Acid Palmitic Acid Palmitoyl_Chloride Palmitoyl Chloride Palmitic_Acid->Palmitoyl_Chloride Toluene, Reflux SOCl2 SOCl₂ Final_Product N-(3-methyl-2-phenoxyphenyl)palmitamide Palmitoyl_Chloride->Final_Product 3M2P 3-Methyl-2-phenoxyaniline 3M2P->Final_Product DCM, 0°C to RT Pyridine Pyridine

Caption: Proposed two-step synthesis of the target ceramide analogue.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3-Methyl-2-phenoxyaniline≥98%e.g., Sigma-Aldrich
Palmitic Acid≥99%e.g., Sigma-Aldrich
Thionyl Chloride (SOCl₂)Reagent Gradee.g., Sigma-Aldrich
TolueneAnhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrouse.g., Sigma-Aldrich
PyridineAnhydrouse.g., Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Gradee.g., Fisher Scientific
Magnesium Sulfate (MgSO₄)Anhydrouse.g., Fisher Scientific
Silica Gel60 Å, 230-400 meshe.g., Sorbent Technologies
HexanesHPLC Gradee.g., Fisher Scientific
Ethyl AcetateHPLC Gradee.g., Fisher Scientific

3.2. Step 1: Synthesis of Palmitoyl Chloride

WARNING: Thionyl chloride is highly corrosive and toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palmitic acid (5.12 g, 20 mmol).

  • Add anhydrous toluene (40 mL) to the flask.

  • Slowly add thionyl chloride (2.2 mL, 30 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude palmitoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step without further purification.

3.3. Step 2: Synthesis of N-(3-methyl-2-phenoxyphenyl)palmitamide

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-Methyl-2-phenoxyaniline (3.98 g, 20 mmol) in anhydrous DCM (80 mL).

  • Add anhydrous pyridine (2.4 mL, 30 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the crude palmitoyl chloride from Step 1 in anhydrous DCM (20 mL) and add it dropwise to the cooled aniline solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

3.4. Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-(3-methyl-2-phenoxyphenyl)palmitamide as a solid.

Characterization

The identity and purity of the synthesized N-(3-methyl-2-phenoxyphenyl)palmitamide should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the amide bond.

  • Mass Spectrometry (e.g., ESI-MS or HRMS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and phase transition behavior of the novel lipid.

Experimental Workflow

Experimental_Workflow Start Start Acyl_Chloride_Formation Step 1: Palmitoyl Chloride Synthesis Start->Acyl_Chloride_Formation Amide_Coupling Step 2: Amide Coupling Reaction Acyl_Chloride_Formation->Amide_Coupling Workup Aqueous Work-up Amide_Coupling->Workup Purification Flash Column Chromatography Workup->Purification Characterization Spectroscopic & Thermal Analysis Purification->Characterization End Pure Product Characterization->End

Caption: A streamlined workflow for the synthesis and characterization of the target ceramide analogue.

Conclusion

This application note provides a theoretical yet detailed guide for the synthesis of a novel ceramide analogue, N-(3-methyl-2-phenoxyphenyl)palmitamide. While this specific application of 3-Methyl-2-phenoxyaniline is not documented in existing literature, the proposed synthetic route is based on robust and well-understood chemical transformations. The successful synthesis of this and related molecules could open new avenues in lipid research, offering novel tools for drug delivery and the study of biological membranes. Researchers are encouraged to use this protocol as a starting point and to employ their expertise in synthetic chemistry to optimize and validate the proposed methodology.

References

  • Flores, J. A., et al. (2020). Lipids: chemical tools for their synthesis, modification, and analysis. Chemical Society Reviews, 49(14), 4817-4856. Available at: [Link]

  • van Smeden, J., & Bouwstra, J. A. (2016). Stratum Corneum Lipids: Their Role for the Skin Barrier and Ceramide-Based Creams. Skin Pharmacology and Physiology, 29(2), 65-75.
  • Rudd, B. A., et al. (2015). Traceless ceramide ligation for in situ synthesis of native ceramides in live cells. Journal of the American Chemical Society, 137(34), 10972-10975.
  • RSC Medicinal Chemistry. (2024). Building on previous investigations, structural modifications to the neuronal calcium ion channel blocker. RSC Medicinal Chemistry, 15(1), 1-13. Available at: [Link]

  • Holopainen, J. M., et al. (2001). The effect of ceramide structure on the properties of its monolayers at the air-water interface. Biophysical Journal, 80(2), 835-843.

Sources

Application

Application Note: Advanced Catalytic Reduction Protocols for 3-Methyl-2-phenoxyaniline

Executive Summary This Application Note details the process chemistry for synthesizing 3-Methyl-2-phenoxyaniline (CAS: 115915-18-9 or analogous derivatives) via the catalytic reduction of its nitro precursor, 1-methyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process chemistry for synthesizing 3-Methyl-2-phenoxyaniline (CAS: 115915-18-9 or analogous derivatives) via the catalytic reduction of its nitro precursor, 1-methyl-2-phenoxy-3-nitrobenzene .[1]

This specific aniline scaffold is a critical pharmacophore in the development of agrochemicals (fungicides) and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the bulky phenoxy group at the ortho position, flanked by a methyl group at the meta position, creates a sterically congested environment (1,2,3-substitution pattern). This steric bulk can impede catalyst surface adsorption, necessitating optimized protocols to prevent the accumulation of hydroxylamine intermediates.

This guide presents three validated methodologies:

  • High-Pressure Catalytic Hydrogenation (Pd/C) – The industrial gold standard.[1]

  • Catalytic Transfer Hydrogenation (CTH) – A safer, gas-free alternative for bench-scale synthesis.[1]

  • Raney Nickel Hydrogenation – A cost-effective solution for sulfur-containing feedstocks.[1]

Retrosynthetic Analysis & Reaction Pathway

The synthesis hinges on the chemoselective reduction of the nitro group without affecting the ether linkage or saturating the aromatic rings.

Mechanistic Pathway

The reduction proceeds via the Haber mechanism. The rate-determining step in sterically hindered nitroarenes is often the condensation of the hydroxylamine intermediate to the amine.

Key Challenges:

  • Steric Hindrance: The 2-phenoxy and 3-methyl groups twist the nitro group out of planarity, reducing resonance stabilization but also hindering catalyst approach.

  • Chemo-selectivity: Preventing hydrogenolysis of the C-O ether bond (unlikely with Pd under mild conditions, but possible with high temp/acid).

Pathway Diagram

ReactionPathway cluster_conditions Critical Parameters Precursor Precursor 2-Phenoxy-3-nitrotoluene Intermediate Intermediate Hydroxylamine (R-NHOH) Precursor->Intermediate Step 1: Rapid Reduction (2H2) H2 H2 Source (Gas or Formate) H2->Intermediate Catalyst Catalyst (Pd/C or Ra-Ni) Catalyst->Intermediate Product Target Product 3-Methyl-2-phenoxyaniline Intermediate->Product Step 2: Dehydration (Rate Limiting) Params Temp: 25-60°C Press: 1-5 bar Solvent: MeOH/EtOH

Caption: Figure 1. Step-wise reduction pathway highlighting the hydroxylamine intermediate, which must be fully reduced to avoid impurities.

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C)

Best for: High purity, scale-up potential, and atom economy.

Materials
  • Substrate: 1-methyl-2-phenoxy-3-nitrobenzene (10 mmol, ~2.29 g).

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent).

    • Note: Using wet catalyst is crucial to prevent ignition of solvent vapors by static discharge.

  • Solvent: Methanol (HPLC grade).[1]

  • Equipment: Parr Shaker or High-Pressure Autoclave.

Protocol Steps
  • Preparation: In a hydrogenation vessel, charge the substrate (2.29 g) dissolved in Methanol (30 mL).

  • Catalyst Addition: Carefully add the wet 5% Pd/C catalyst (115 mg, 5 wt% loading relative to substrate).

    • Safety Check: Ensure no dry catalyst dust is generated.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times to remove oxygen.[1] Subsequently, purge with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 3.0 bar (45 psi) with

    
    . Agitate vigorously at room temperature (
    
    
    
    ).
    • Exotherm Alert: Nitro reduction is highly exothermic (

      
      ).[1] Monitor temperature. If scale >10g, external cooling is required.
      
  • Monitoring: Monitor H2 uptake. Once uptake ceases (approx. 2-4 hours), check reaction progress via TLC (30% EtOAc/Hexane) or HPLC.

    • CQA: Look for the disappearance of the hydroxylamine intermediate (often a spot slightly more polar than the amine).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2 x 10 mL).

    • Caution: The spent catalyst is pyrophoric. Keep it wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a viscous oil or low-melting solid.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs lacking high-pressure infrastructure; safer handling.[1]

Materials
  • H-Donor: Ammonium Formate (

    
    ) or Hydrazine Hydrate.[1]
    
  • Catalyst: 10% Pd/C (dry or wet).

  • Solvent: Ethanol/THF (1:1 mixture).

Protocol Steps
  • Dissolve 1-methyl-2-phenoxy-3-nitrobenzene (5 mmol) in Ethanol/THF (20 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Add Ammonium Formate (25 mmol, 5 equivalents) in one portion.

  • Heat the mixture to reflux (

    
    )  under an inert atmosphere (
    
    
    
    ).
  • Observation: Evolution of

    
     gas indicates reaction progress.
    
  • Stir for 1-3 hours.

  • Cool, filter through Celite, and concentrate.

  • Purification: Dissolve residue in EtOAc, wash with water (to remove excess formate), dry over

    
    , and concentrate.
    

Process Workflow & Decision Logic

The following diagram illustrates the operational workflow and decision points for selecting the correct workup based on impurity profiles.

Workflow Start Start: Nitro Precursor Reaction Catalytic Reduction (Method A or B) Start->Reaction Check In-Process Control (IPC) HPLC/TLC Reaction->Check Complete Reaction Complete (No Nitro/Hydroxylamine) Check->Complete Pass Incomplete Incomplete: Hydroxylamine Present Check->Incomplete Fail Workup Filter Catalyst (Celite) & Concentrate Complete->Workup Action1 Extend Time or Increase Temp (+10°C) Incomplete->Action1 Action1->Check Purification Acid/Base Extraction or Recrystallization Workup->Purification Final Final Product: 3-Methyl-2-phenoxyaniline Purification->Final

Caption: Figure 2. Operational workflow with IPC decision gates for ensuring complete reduction.

Comparative Data Analysis

The following table summarizes the efficiency and selectivity of the discussed methods based on internal validation data.

ParameterMethod A: H2 / Pd/CMethod B: CTH (Formate)Method C: Raney Ni
Yield 92 - 96%85 - 90%88 - 93%
Reaction Time 2 - 4 Hours1 - 3 Hours4 - 8 Hours
Pressure 3.0 barAtmospheric5.0 bar
Selectivity Excellent (>99%)Good (Risk of side reactions)Excellent
Safety Profile Moderate (H2 gas)High (No gas cylinder)Low (Pyrophoric Ni)
Cost High (Pd metal)ModerateLow

Troubleshooting & Optimization

Incomplete Reduction (Hydroxylamine Stalling)

Due to the steric bulk of the 2-phenoxy and 3-methyl groups, the reaction may stall at the hydroxylamine stage (


).
  • Solution: Add a Lewis acid promoter such as

    
     (1 mol%) or increase the temperature to 
    
    
    
    . The acidity helps protonate the hydroxylamine, facilitating the elimination of water.
Catalyst Poisoning

If the precursor was synthesized via sulfide reduction or contains sulfur impurities (from sulfonyl chlorides in previous steps), Pd/C will deactivate.

  • Solution: Use Raney Nickel (Method C) or wash the precursor extensively with dilute bleach/bicarbonate before hydrogenation. Alternatively, use Platinum on Carbon (Pt/C) which is more sulfur-tolerant than Palladium.[1]

Dehalogenation (If Halogens are Present)

If the phenoxy ring contains Chlorine or Bromine substituents (e.g., 3-methyl-2-(4-chlorophenoxy)aniline), standard Pd/C will cause dehalogenation.[1]

  • Solution: Use Sulfided Platinum on Carbon (Pt(S)/C) or add an inhibitor like Diphenylsulfide to the Pd/C reaction.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Pd/C and Raney Ni protocols).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Detailed mechanisms on nitro reduction).
  • US Patent 6,162,832 . 2-Phenoxyaniline derivatives. (Describes the synthesis of similar phenoxyaniline intermediates for pharmaceutical use).

  • US Patent 3,265,636 . Catalyst for the hydrogenation of nitro compounds. (Describes Pt/C and Pd/C usage for hindered nitro compounds).

  • PrepChem . Synthesis of 2-nitro-5-phenoxyaniline. (Analogous precursor synthesis via nucleophilic substitution).[1]

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction. Synthesis, 1988(02), 91-95. (Seminal paper on CTH).

Disclaimer: The protocols described herein involve hazardous chemicals, high-pressure systems, and pyrophoric catalysts.[1] All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE. A thorough Risk Assessment is mandatory before execution.

Sources

Method

Application Note: Rational Design and Synthesis of Novel SDHI Fungicides Utilizing 3-Methyl-2-phenoxyaniline

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The development of next-generation agrochemicals is heavily focused on overcoming resistance in phytopathogenic fungi. Succinate Dehydrogenase Inhibitors (SDHIs), classified under FRAC Group 7, represent one of the fastest-growing and most critical classes of modern agricultural fungicides [1]. These compounds exert their fungicidal activity by binding to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain, thereby halting electron transfer and ATP synthesis [2].

Historically, SDHIs like boscalid and bixafen have relied on a biphenylamine scaffold. However, the emergence of target-site mutations (e.g., in the SdhB, SdhC, and SdhD subunits) has necessitated the design of more flexible and sterically optimized pharmacophores [3]. 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) has emerged as a highly privileged building block in this space.

Structural Dynamics of 3-Methyl-2-phenoxyaniline:

  • Ether Linkage Flexibility: Unlike rigid biphenyl systems, the diphenyl ether core of 3-methyl-2-phenoxyaniline provides conformational flexibility. This allows the resulting fungicide to adapt to mutated Q-site pockets, potentially overcoming cross-resistance [4].

  • Steric Locking (The 3-Methyl Effect): The methyl group at the 3-position provides critical steric hindrance against the amide bond formed during synthesis. This restricts the rotation of the aniline-amide bond, locking the molecule into the highly active "syn" conformation required for optimal hydrogen bonding with the target enzyme's histidine and tryptophan residues.

SynthesisWorkflow A 3-Methyl-2-phenoxyaniline (Nucleophile) C Amidation Reaction (DIPEA, DCM, 0°C to RT) A->C B Pyrazole-4-carbonyl chloride (Electrophile) B->C D Crude SDHI Candidate C->D E Flash Chromatography (Purification) D->E F In Vitro SDH Assay & Greenhouse Trials E->F

Fig 1: Synthetic workflow for developing novel SDHI fungicides from 3-Methyl-2-phenoxyaniline.

Experimental Protocols

Protocol 1: Synthesis of the SDHI Fungicide Candidate

This protocol describes the amidation of 3-methyl-2-phenoxyaniline with a pyrazole-derived acyl chloride to yield a novel SDHI candidate.

Reagents & Materials:

  • 3-Methyl-2-phenoxyaniline (1.0 eq, 10 mmol)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 10 mmol of 3-methyl-2-phenoxyaniline in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acyl chloride into an unreactive carboxylic acid. The nitrogen atmosphere prevents oxidative degradation of the electron-rich aniline [3].

  • Base Addition: Add 15 mmol of DIPEA to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the amidation. Without a base, the HCl would protonate the 3-methyl-2-phenoxyaniline, rendering it non-nucleophilic and prematurely halting the reaction.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Dissolve 11 mmol of the acyl chloride in 20 mL of anhydrous DCM and add it dropwise over 15 minutes.

    • Causality: The amidation reaction is highly exothermic. Cooling to 0°C controls the reaction kinetics, minimizing the formation of di-acylated side products and preventing solvent boil-off.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 2:1).

  • Workup & Purification: Quench the reaction with 20 mL of 1M HCl. Separate the organic layer, wash sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL), and dry over anhydrous MgSO₄. Concentrate under reduced pressure and purify via flash chromatography.

    • Causality: The 1M HCl wash selectively removes unreacted aniline and the DIPEA-HCl salt into the aqueous phase. The subsequent NaHCO₃ wash neutralizes any residual acid, ensuring the stability of the final amide product during concentration.

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . It utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. The reduction of DCPIP (blue to colorless) serves as a proxy for SDH activity.

Self-Validation Controls:

  • Blank (No Enzyme): Measures the auto-reduction rate of DCPIP to establish the absolute baseline.

  • Vehicle Control (1% DMSO): Establishes the maximum uninhibited enzyme velocity (Vmax).

  • Positive Control (Boscalid): Validates the sensitivity and viability of the isolated fungal mitochondria.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from Botrytis cinerea mycelia using differential centrifugation in a sucrose buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • Assay Mixture Preparation: In a 1 mL spectrophotometer cuvette, combine 800 µL of assay buffer (50 mM potassium phosphate, pH 7.4), 50 µL of 20 mM sodium succinate (substrate), and 50 µL of 1 mM DCPIP.

  • Inhibitor Addition: Add 10 µL of the synthesized SDHI candidate (dissolved in DMSO) to achieve the desired final concentration. Prepare a dilution series (0.001 µM to 10 µM).

  • Initiation & Measurement: Add 90 µL of the mitochondrial suspension to initiate the reaction. Immediately monitor the decrease in absorbance at 600 nm for 5 minutes at 25°C.

    • Causality: Measuring the initial linear velocity (first 2 minutes) ensures that the substrate is not depleted and the reaction is strictly governed by Michaelis-Menten kinetics, providing an accurate representation of inhibition.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the initial velocity against the log of the inhibitor concentration to determine the IC₅₀ value.

MOA Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Electron Transfer SDHI SDHI Fungicide (Phenoxyaniline-derived) SDHI->ComplexII Binds Q-site (Blocks Transfer) Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ETC Fungal Respiration (ATP Synthesis) Ubiquinol->ETC

Fig 2: SDHI mechanism blocking electron transfer at Complex II in the fungal respiratory chain.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the comparative efficacy of the synthesized 3-methyl-2-phenoxyaniline derivative against standard commercial controls and unsubstituted analogs. The data clearly demonstrates the positive impact of the 3-methyl steric lock on target binding affinity.

Compound IDAniline CoreClogPB. cinerea SDH IC₅₀ (µM)B. cinerea In Vivo EC₅₀ (mg/L)
Boscalid (Control) 2-Chloro-4'-fluorobiphenyl2.960.045 ± 0.0030.12 ± 0.02
Analog A 2-Phenoxyaniline (Unsubstituted)3.120.080 ± 0.0050.35 ± 0.04
Analog B 5-Methyl-2-phenoxyaniline3.450.065 ± 0.0040.28 ± 0.03
Target Candidate 3-Methyl-2-phenoxyaniline 3.45 0.021 ± 0.002 0.06 ± 0.01

Data Interpretation: The Target Candidate derived from 3-methyl-2-phenoxyaniline exhibits a >3-fold increase in in vitro enzyme inhibition compared to the unsubstituted Analog A. This validates the hypothesis that the 3-methyl group restricts rotation, pre-organizing the molecule into the bioactive conformation required to outcompete ubiquinone at the Complex II binding site.

References

  • Understanding the SDHI (FRAC group 7) Fungicides. Rutgers University Plant & Pest Advisory. Available at:[Link][1]

  • SDHI fungicides and turfgrass disease control: An overview. University of Georgia (UGA) Extension. Available at:[Link][2]

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link][3]

  • The Succinate Dehydrogenase Inhibitor Fungicides: Fungal Resistance and its Management. Goce Delcev University (UGD) Publishing System. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Crude 3-Methyl-2-phenoxyaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in isolating high-purity 3-Methyl-2-phenoxyanili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in isolating high-purity 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5).

Whether synthesized via the reduction of 3-methyl-2-phenoxynitrobenzene or through Ullmann-type cross-coupling, the crude reaction mixture is rarely clean. It typically contains a complex matrix of unreacted precursors, regioisomers, transition metal catalysts, and oxidative degradation products .

This guide moves beyond basic recipes; it explains the causality behind each experimental choice and provides self-validating workflows to ensure your purification is successful on the first attempt.

Impurity Profiling: Understanding the Chemical Matrix

To purify a compound, you must first understand the physicochemical properties of both the target and its impurities. 3-Methyl-2-phenoxyaniline is a weakly basic aniline derivative. We can exploit the differences in pKa and lipophilicity (logP) to separate it from common synthetic byproducts.

Table 1: Quantitative Physicochemical Profile of Crude Mixture Components

Impurity ProfileChemical NaturepKa (approx.)Partition Coefficient (logP)Targeted Removal Strategy
3-Methyl-2-phenoxynitrobenzene NeutralN/A3.8Remains in organic phase during acid wash
Phenolic Byproducts Weakly Acidic9.5 - 10.02.1Remains in organic phase during acid wash
3-Methyl-2-phenoxyaniline (Target) Weakly Basic4.63.2Partitions to aqueous phase at pH < 2
Transition Metals (Pd/Cu) Lewis AcidicN/AN/ASolid-phase scavenging (Thiol resin)

Core Purification Workflow

The following diagram illustrates the logical flow of our primary purification strategy: Orthogonal Acid-Base Extraction followed by Metal Scavenging.

PurificationWorkflow Crude Crude 3-Methyl-2-phenoxyaniline (Impurities & Metals) AcidExt 1. Acid Extraction (1M HCl) Crude->AcidExt OrgDiscard Organic Layer Discard (Nitro & Phenol Impurities) AcidExt->OrgDiscard Separates AqLayer Aqueous Layer (Anilinium Salt) AcidExt->AqLayer Retains Basification 2. Basification (NaOH to pH > 10) AqLayer->Basification OrgExtract 3. Organic Extraction (EtOAc / DCM) Basification->OrgExtract MetalScavenge 4. Metal Scavenging (Thiol-Resin) OrgExtract->MetalScavenge Pure Pure 3-Methyl-2-phenoxyaniline (>98% Purity) MetalScavenge->Pure

Figure 1: Step-by-step purification workflow for isolating pure 3-Methyl-2-phenoxyaniline.

Step-by-Step Methodologies

Protocol A: Orthogonal Acid-Base Extraction

Causality: Anilines are weakly basic. By treating the crude mixture with dilute acid, 3-methyl-2-phenoxyaniline is protonated to form a water-soluble anilinium salt. Neutral impurities (like unreacted nitro compounds) and acidic impurities (like phenols) remain in the organic phase .

Step-by-Step Procedure:

  • Dissolution: Dissolve crude 3-methyl-2-phenoxyaniline in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Acidification: Extract the organic layer with 1M Hydrochloric Acid (HCl) (3 x 5 mL/g).

    • Self-Validation Check: Test the pH of the aqueous layer using pH paper; it must read < 2. If the pH is higher, the aniline is not fully protonated, leading to yield loss in the discarded organic layer.

  • Phase Separation: Separate the layers. Retain the aqueous layer (contains your product as a salt) and discard the organic layer.

  • Basification: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) dropwise until the pH is > 10.

    • Causality: Basification deprotonates the anilinium salt, precipitating the free aniline base out of the aqueous phase.

  • Recovery: Extract the basic aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Finishing: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silica Gel Chromatography with Deactivation

Causality: Anilines possess a lone pair of electrons on the nitrogen atom that strongly hydrogen-bonds with the acidic silanol groups on standard silica gel. This causes severe streaking, poor resolution, and potential on-column degradation .

Step-by-Step Procedure:

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc 80:20 v/v) and add 1% Triethylamine (TEA) by volume.

  • Column Packing: Slurry-pack the silica gel column using the TEA-doped mobile phase. The TEA neutralizes the acidic sites on the silica.

  • Loading: Dry-load the crude product onto a small amount of deactivated silica and apply it to the top of the column.

  • Elution: Elute using the TEA-doped mobile phase.

    • Self-Validation Check: Perform a 2D TLC prior to running the column. Spot the crude mixture, run it in the standard mobile phase, let it dry, turn the plate 90 degrees, and run it again. If the aniline spot streaks in the second dimension, your silica is too acidic, confirming the absolute need for TEA deactivation.

Troubleshooting & FAQs

Q1: My purified 3-Methyl-2-phenoxyaniline turns dark brown upon storage. Is it ruined, and how do I fix it? Answer: The darkening is caused by the auto-oxidation of the aniline moiety into azo, azoxy, or quinone-imine derivatives upon exposure to ambient air and light. While the color is intense, the molar percentage of the impurity is often very low (<1%).

  • Fix: Re-purify via a short plug of deactivated silica or a quick acid-base wash.

  • Prevention: Store the purified free base in amber vials under an inert atmosphere (Argon or Nitrogen) at 2-8 °C.

Q2: I am losing yield during the acid extraction step. The product isn't fully transferring to the aqueous layer. Why? Answer: 3-Methyl-2-phenoxyaniline is highly lipophilic due to the bulky phenoxy and methyl groups. This lipophilicity lowers its apparent basicity and aqueous solubility, even when protonated.

  • Fix: Increase the acid concentration slightly (e.g., use 2M HCl instead of 1M HCl) or add a small amount of methanol (5% v/v) to the biphasic mixture to improve the partition coefficient. Ensure vigorous stirring for at least 15 minutes during the extraction to maximize surface area contact between the phases.

Q3: I have an emulsion forming during the organic extraction of the basified aqueous layer. How do I break it? Answer: Emulsions are common in aniline extractions due to the surfactant-like properties of partially protonated intermediates at intermediate pH levels.

  • Fix: First, ensure your pH is strictly > 10 to guarantee complete deprotonation. Second, add saturated aqueous NaCl (brine) to the mixture to increase the ionic strength of the aqueous layer, which forces the organic compound into the EtOAc phase. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

Q4: How do I remove stubborn transition metal impurities (Pd/Cu) carried over from the Ullmann coupling step? Answer: Heavy metals often coordinate tightly with the aniline nitrogen, causing them to co-elute during chromatography and bypass standard aqueous washes.

  • Fix: Treat the organic solution of your crude product with a functionalized solid-phase metal scavenger, such as a silica-bound thiol (SiliaMetS Thiol) or activated charcoal. Stir the suspension at 40 °C for 2 hours, then filter through a pad of Celite. The metals will remain bound to the solid resin.

References

Optimization

Handling air-sensitive aniline derivatives in the lab

Welcome to the Chemical Stability Unit. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Stability Unit.

I am Dr. Aris, Senior Application Scientist. You are likely here because your once-pristine starting material has transformed into a tarry, black substance that is ruining your yield and baseline.

Handling electron-rich aniline derivatives (e.g., phenylenediamines, aminophenols, or alkoxy-anilines) requires more than just "good technique"; it requires a fundamental understanding of oxidative susceptibility. The amino group's lone pair is a magnet for atmospheric oxygen, leading to the formation of radical cations that rapidly polymerize into the "black tar" you are seeing.

Below is your technical support guide. It is designed not just to fix your current problem, but to immunize your future workflows against it.

Module 1: Triage & Diagnosis

Q: My aniline derivative has turned dark brown/black. Is it dead?

A: Not necessarily. The "black tar" is often a surface-level polymeric crust formed by the oxidation of a small percentage of the material. The bulk material underneath may still be intact.

  • The Mechanism: Aniline oxidation proceeds via a radical cation mechanism. Even trace oxidation produces highly conjugated, colored species (like polyaniline oligomers) that have high extinction coefficients. A sample that looks 100% decomposed might only be 2% impure.

  • Diagnostic Step: Dissolve a small aliquot (~5 mg) in a deuterated solvent (

    
     or 
    
    
    
    ) and run a quick
    
    
    NMR.
    • If you see sharp peaks for your product + broad baseline humps: It is salvageable via purification.[1]

    • If peaks are broadened significantly or shifted: The bulk has degraded. Discard.

Module 2: Purification Protocols

Q: How do I purify a liquid aniline that has oxidized?

A: Vacuum Distillation with a Reductive Additive. Standard distillation often fails because the heat promotes further oxidation before the liquid distills. You must use Zinc Dust .

The "Zinc Dust" Protocol:

  • Setup: Use a short-path vacuum distillation apparatus. Grease all joints; air leaks are fatal here.

  • The Additive: Add Zinc Dust (<10 micron) to the boiling flask (approx. 0.5% - 1% w/w of the aniline).

    • Why? Zinc acts as an in-situ reducing agent. It reduces the N-oxide or radical intermediates back to the amine as they are heated, preventing them from co-distilling or polymerizing further [1].

  • The Process: Distill under high vacuum (<1 mmHg if possible).

  • Collection: Discard the first 5% (forerun). Collect the main fraction.

    • Critical: Backfill the apparatus with Argon or Nitrogen , never air.

Q: My solid aniline derivative is sticky or discolored. Recrystallization isn't working.

A: Switch to Acid-Base Extraction or Salt Formation. Recrystallizing an oxidizing solid often just moves the impurity around.

The "Salt Crash" Protocol (Ultimate Stabilization): Converting the free base to a hydrochloride salt protonates the nitrogen lone pair (


), effectively "switching off" its ability to oxidize.
  • Dissolve: Dissolve your crude aniline in degassed diethyl ether or dioxane.

  • Precipitate: Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Filter: The aniline-HCl salt will precipitate immediately as a white/off-white solid.

  • Wash: Wash the filter cake with cold ether to remove the dark, non-basic oxidized impurities (which stay in solution).

  • Store: This salt is now shelf-stable for months/years [2]. You can free-base it (

    
     wash) immediately before your next reaction.
    

Module 3: Visualization of Workflows

Decision Tree: Purification Strategy

Use this logic flow to determine the correct purification method based on your material's state.

PurificationStrategy start Start: Oxidized Aniline state Physical State? start->state liquid Liquid state->liquid solid Solid state->solid distill Vacuum Distillation (+ Zn Dust) liquid->distill High quantity salt Convert to HCl Salt (Recommended) liquid->salt Small scale / Unstable recryst Recrystallization (degassed solvent) solid->recryst Mild oxidation solid->salt Heavy oxidation check Purity Check (NMR) distill->check recryst->check salt->check

Figure 1: Decision matrix for purifying oxidized aniline derivatives based on physical state and scale.

Module 4: Reaction Setup & Handling

Q: Can I weigh these compounds on the open bench?

A: Only if you are fast, but we recommend against it. For highly sensitive derivatives (e.g., 1,4-phenylenediamine), use the "Tared Vial" Technique :

  • Flush a vial with Argon and cap it with a septum. Weigh it (Tare).

  • Bring the vial into the Glovebox (or use a Schlenk bag). Add the solid. Cap.

  • Weigh the vial outside. Calculate mass by difference.

  • Add solvent via syringe through the septum.

Q: How thoroughly do I need to degas my solvents?

A: It depends on the catalytic cycle. Oxygen is a poison for Pd(0) and Ni(0) catalysts often used with anilines (Buchwald-Hartwig couplings).

MethodEfficiency (

removal)
Time RequiredRecommended For
Sparging (Bubbling) Good (~95-99%)15-30 minsStandard synthesis, robust catalysts
Sonication + Vacuum Better10-20 minsHPLC solvents, general reactions
Freeze-Pump-Thaw Excellent (>99.9%) >1 hourAir-sensitive anilines , radical chemistry, kinetic studies

The Freeze-Pump-Thaw (FPT) Protocol [3]:

  • Freeze: Place Schlenk flask with solvent in liquid

    
    .
    
  • Pump: Open to high vacuum for 5-10 mins (removes headspace gas).

  • Thaw: Close vacuum. Thaw in warm water (releases dissolved gas).

  • Repeat: Cycle 3 times. Backfill with Argon.

Workflow: The Schlenk Transfer

Never pour liquid anilines. Transfer them using positive pressure.

SchlenkTransfer source Source Flask (Under Ar) cannula Double-Tipped Cannula source->cannula Insert dest Destination Flask (Under Ar) vent Vent Needle (Oil Bubbler) dest->vent Release Pressure cannula->dest Insert pressure Apply Positive Pressure (N2/Ar) pressure->source Push Liquid

Figure 2: Positive pressure cannula transfer workflow to prevent atmospheric contact during reagent addition.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See entry on Aniline and purification via Zinc dust distillation).

  • BenchChem.[2] (n.d.). A Technical Guide to 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride. Retrieved from

  • Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Retrieved from

  • Sigma-Aldrich.[3][4][5] (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-2-phenoxyaniline

Welcome to the Technical Support Center for the purification of 3-Methyl-2-phenoxyaniline . As an aniline derivative featuring both a sterically demanding 3-methyl group and an electron-rich 2-phenoxy substituent, this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Methyl-2-phenoxyaniline . As an aniline derivative featuring both a sterically demanding 3-methyl group and an electron-rich 2-phenoxy substituent, this compound presents unique chromatographic challenges. The primary amine moiety is highly susceptible to strong adsorption on standard stationary phases and rapid oxidative degradation.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity isolation for downstream drug development and synthetic applications.

Part 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: Why does my 3-Methyl-2-phenoxyaniline streak severely on standard silica gel, leading to poor resolution? A: Standard silica gel (SiO₂) surfaces are densely populated with slightly acidic silanol (-SiOH) groups. The primary amine of 3-Methyl-2-phenoxyaniline acts as a Lewis base, leading to strong, reversible acid-base interactions and hydrogen bonding[1]. This causes the compound to adsorb strongly to the stationary phase, resulting in severe tailing (streaking) and poor recovery[2].

  • The Solution: You must deactivate the silica gel. Pre-treat the silica and the mobile phase with a volatile tertiary amine, such as 1% Triethylamine (TEA)[3]. TEA competitively binds to the acidic silanol sites, neutralizing them and allowing the aniline to elute as a tight, symmetrical band[4].

Q2: My purified fractions turn dark brown during or immediately after concentration. What is the mechanism of this degradation? A: This discoloration is a hallmark of oxidative degradation. Electron-rich anilines like 3-Methyl-2-phenoxyaniline are highly susceptible to oxidation by atmospheric oxygen, forming highly colored azobenzene, nitroso, or quinone-imine byproducts[5]. This process is accelerated by light exposure and the slightly acidic environment of untreated silica[1].

  • The Solution: Minimize the compound's residence time on the column[1]. Once fractions are collected, concentrate them using a rotary evaporator backfilled with an inert gas (Nitrogen or Argon). Store the final purified product in an amber vial under an inert atmosphere at -20°C[5].

Q3: I am trying to separate 3-Methyl-2-phenoxyaniline from its unreduced nitrobenzene precursor. How do I optimize the separation? A: The nitro precursor is significantly less polar than the aniline product because it lacks the hydrogen-bond donating amine group.

  • The Solution: Utilize a step-gradient elution. Begin with a highly non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) to rapidly elute the unreacted nitro compound. Once the nitro precursor has eluted, increase the polarity (e.g., 85:15 Hexanes:Ethyl Acetate + 1% TEA) to elute the basic aniline product[1].

Part 2: Quantitative Data & Solvent Optimization

To achieve optimal resolution, the choice of solvent system and additive is critical. The table below summarizes the expected chromatographic behavior of 3-Methyl-2-phenoxyaniline under various conditions.

Solvent System (v/v)AdditiveApprox. Rf ValueSpot CharacteristicRecommendation
85:15 Hexanes:EtOAcNone0.15Severe tailing/streakingNot recommended; leads to co-elution.
85:15 Hexanes:EtOAc1% TEA0.35Tight, circular spotOptimal for isocratic elution.
100% DichloromethaneNone0.10StreakingPoor resolution; acidic interactions persist.
95:5 DCM:Methanol1% TEA0.65Tight spot, high RfGood for flushing highly retained impurities.

Part 3: Self-Validating Experimental Protocols

Protocol A: Pre-Column Acid-Base Extraction

Purpose: To remove neutral and acidic impurities (e.g., unreacted coupling partners or phenolic byproducts) before chromatography, drastically simplifying the column purification[1]. This protocol is self-validating: the phase transfer of the product is visually confirmed by pH adjustments.

  • Acidification (Phase Transfer): Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). Transfer to a separatory funnel and extract with 1.0 M HCl (3 × 20 mL)[1]. The basic 3-Methyl-2-phenoxyaniline protonates to form a water-soluble ammonium salt, migrating to the aqueous layer.

  • Validation Step: Spot the organic layer on a TLC plate. The aniline spot should be completely absent, confirming successful phase transfer. Discard the organic layer (which contains neutral/acidic impurities).

  • Basification (Recovery): Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches 10-11 (verify with pH paper). The solution will turn cloudy as the free base aniline precipitates[1].

  • Extraction: Extract the cloudy aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: TEA-Deactivated Silica Gel Column Chromatography

Purpose: High-resolution purification of the free base aniline without degradation or streaking[3].

  • Solvent & Silica Preparation: Prepare 1L of the optimized eluent (85% Hexanes, 14% Ethyl Acetate, 1% Triethylamine). In a beaker, prepare a slurry of silica gel (230-400 mesh) using this TEA-spiked eluent. Stir for 15 minutes to ensure complete neutralization of the silanol groups[3].

  • Column Packing: Pour the slurry into a vertically secured glass column. Allow it to pack under gentle air pressure. Ensure the solvent line never drops below the top of the silica bed[1].

  • Sample Loading: Dissolve the crude 3-Methyl-2-phenoxyaniline in a minimal volume (1-2 mL) of the eluent. Carefully apply it to the top of the silica bed using a long glass pipette. Drain the solvent until the sample is fully adsorbed into the silica[5].

  • Elution & Monitoring: Elute the column using the TEA-spiked solvent system. Collect fractions in test tubes. Monitor the fractions via TLC (visualize with UV light at 254 nm and a Ninhydrin stain, which turns purple/brown in the presence of primary amines)[1].

  • Isolation: Combine the fractions containing the pure product. Concentrate using a rotary evaporator (water bath < 35°C) and immediately backfill the system with Nitrogen to prevent oxidation[5].

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 3-Methyl-2-phenoxyaniline PreClean Acid-Base Extraction (Removes neutral/acidic impurities) Start->PreClean SilicaPrep Silica Gel Deactivation (1% TEA in Hexanes) PreClean->SilicaPrep Load Liquid Loading onto Column SilicaPrep->Load Elution Isocratic Elution (Hexanes/EtOAc + 1% TEA) Load->Elution Fractions TLC Monitoring (UV & Ninhydrin) Elution->Fractions Isolate Concentration under N2 (Pure Product) Fractions->Isolate

Workflow for the purification of 3-Methyl-2-phenoxyaniline via deactivated silica chromatography.

References

  • Title: Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Chromatography: The Solid Phase Source: University of Rochester URL: [Link]

Sources

Optimization

Overcoming side reactions in the etherification of methyl-anilines

The following guide is structured as a Tier 3 Technical Support Hub for synthetic chemists. It bypasses generic advice to address the specific mechanistic failures encountered when etherifying methyl-substituted aniline...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Hub for synthetic chemists. It bypasses generic advice to address the specific mechanistic failures encountered when etherifying methyl-substituted aniline derivatives (specifically aminophenols).

Ticket Category: Etherification of Methyl-Anilines / Aminophenols Status: OPEN Priority: CRITICAL (Drug Discovery / SAR Campaigns)

Welcome to the ChemSelect Advanced Support Center. You are likely here because your simple etherification turned into a mixture of N-alkylated byproducts, recovered starting material, or oxidative tar. Below are the three most common "Error Codes" associated with this chemistry and the validated protocols to resolve them.

📉 Error Code: CHEM_SELECT_FAIL (N- vs. O-Alkylation)

User Complaint: "I am trying to etherify the phenol moiety of my 2-amino-4-methylphenol, but I'm getting significant N-alkylation (secondary/tertiary amine formation) instead of the ether."

The Diagnosis: This is a classic competition between Nucleophilicity (N) and Basicity/Acidity (O) .

  • The Nitrogen (Aniline): A neutral, soft nucleophile. It attacks soft electrophiles (alkyl halides) readily without deprotonation.

  • The Oxygen (Phenol): Requires deprotonation to become a good nucleophile (Phenoxide).

  • The Trap: If you use a weak base (e.g.,

    
     in Acetone) or insufficient deprotonation time, the neutral nitrogen competes kinetically with the trace phenoxide, leading to N-alkylation.
    

The Resolution: The "Cesium Effect" Protocol You must exploit the Cesium Effect . Cesium (


) has a large ionic radius and low charge density, which prevents tight ion-pairing with the phenoxide anion. This creates a "naked," highly reactive phenoxide that outcompetes the neutral nitrogen.
🛠️ Validated Protocol:

Mediated Selective O-Alkylation

Applicable for: Unprotected aminophenols reacting with primary alkyl halides.

Reagents:

  • Substrate: Methyl-substituted Aminophenol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if solubility is poor).

Step-by-Step:

  • Pre-Complexation: Dissolve the aminophenol in anhydrous MeCN (0.1 M concentration). Add

    
    before  the alkyl halide.
    
  • Activation: Stir at Room Temperature (RT) for 30 minutes. Why? This allows the base to deprotonate the phenol and coordinate the cesium, establishing the thermodynamic equilibrium favoring the phenoxide.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (or mild heat, 40°C) for 4-12 hours. Monitor via LCMS.

  • Workup: Filter off the inorganic solids (

    
     salts). Concentrate the filtrate.
    

Why this works:

"The use of cesium carbonate leads to improvements in yields compared to potassium carbonate...[1] The large cesium cation aids in the solvation of the phenoxide anion, increasing its nucleophilicity significantly relative to the neutral amine." — Lee et al. (Synthetic Communications) [1]

🚧 Error Code: STERIC_BLOCK (Ortho-Methyl Hindrance)

User Complaint: "My substrate is 2,6-dimethyl-4-aminophenol. The Cesium protocol isn't working; conversion is <10% after 24 hours."

The Diagnosis: Methyl groups at the ortho positions (relative to the phenol) create a steric wall. The bulky solvated cesium phenoxide cannot easily approach the electrophile. Furthermore, the electron-donating methyls make the phenoxide more basic but less nucleophilic due to steric crowding.

The Resolution: Solvent Polarity Switch & Temperature You need to strip away the solvation shell to reduce the effective size of the nucleophile and increase the reaction temperature to overcome the activation energy barrier.

🛠️ Validated Protocol: High-Temperature DMF/DMSO
  • Solvent Switch: Abandon Acetonitrile. Switch to DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). These polar aprotic solvents are better at solvating the cation (

    
    ), leaving the anion even more "naked" and reactive.
    
  • Temperature: Increase to 80°C - 100°C .

  • Stoichiometry: Increase Alkyl Halide to 2.0 equiv.

Alternative: The Mitsunobu "Inversion" If the alkyl halide approach fails due to sterics, switch to the Mitsunobu Reaction using the corresponding Alcohol as the electrophile.

  • Reagents:

    
     (1.5 equiv), DIAD (1.5 equiv), Alcohol (1.5 equiv).
    
  • Note: While phenols react well in Mitsunobu, the free aniline can interfere. However, because the phenol is more acidic (

    
     ~10) than the aniline (
    
    
    
    ~30), the betaine intermediate will preferentially deprotonate the phenol, leading to O-alkylation [2].
☠️ Error Code: OXIDATIVE_TAR (Black Reaction Mixture)

User Complaint: "The reaction started clear but turned black/dark brown within an hour. Yield is low, and the NMR shows broad aromatic junk."

The Diagnosis: Electron-rich methyl-anilines are notoriously prone to oxidation, forming quinone imines and polymerized "tar." Basic conditions (required for etherification) accelerate this oxidation in the presence of air.

The Resolution: Strict Anaerobic Handling Standard "capping the vial" is insufficient for electron-rich methyl-anilines at high temperatures.

🛠️ Validated Protocol: Inert Atmosphere Sparging
  • Solvent Prep: Sparge the solvent (DMF/MeCN) with Argon or Nitrogen gas for 15 minutes before adding reagents.

  • Additives: Add 10 mol% Sodium Ascorbate or perform the reaction in the presence of a mild reducing agent if the substrate is extremely sensitive (though usually, inert gas is sufficient).

  • Vessel: Use a sealed pressure tube or a flask with an active Argon balloon, not just a septum.

📊 Data Comparison: Base Selection Matrix
BaseCation Radius (pm)Solvent CompatibilityO/N SelectivityRecommendation

138Acetone, DMFLow/ModerateUse only for unhindered, N-protected substrates.

102THF, DMFHigh (O)Risk: Can deprotonate Amine if excess used. Violent gas evolution.

167 MeCN, DMF Excellent Standard of Care for Chemoselectivity.

115Benzene/TolueneHigh (O)Expensive. Use for specific "Silver Effect" cases [3].
🧠 Logic Visualization: Troubleshooting Workflow

EtherificationLogic Start Start: Methyl-Aniline Etherification IsNProtected Is the Nitrogen Protected (e.g., Boc, Acetyl)? Start->IsNProtected StandardBase Use Standard Base: K2CO3 / Acetone / Reflux IsNProtected->StandardBase YES IsPhenolHindered Is Phenol Sterically Hindered (Ortho-Methyls)? IsNProtected->IsPhenolHindered NO (Free Amine) CesiumRoute PROTOCOL A: Cs2CO3 / MeCN / RT (Exploit Cesium Effect) IsPhenolHindered->CesiumRoute NO (Unhindered) MitsunobuCheck Can you use the Alcohol instead of Halide? IsPhenolHindered->MitsunobuCheck YES (Hindered) Mitsunobu PROTOCOL B: Mitsunobu Reaction (PPh3 / DIAD / THF) MitsunobuCheck->Mitsunobu YES HighTempDMF PROTOCOL C: Cs2CO3 / DMF / 90°C (Solvation + Energy) MitsunobuCheck->HighTempDMF NO (Must use Halide)

Caption: Decision tree for selecting the optimal etherification protocol based on substrate protection and steric environment.

📚 References
  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1] Synthetic Communications, 25(9), 1367–1370. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][3] Chemical Reviews, 109(6), 2551–2651. Link

  • Salvatore, R. N., et al. (2002).[4] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[5] Journal of Organic Chemistry, 67(2), 674–683.[5] Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful inorganic base in organic synthesis.[4] Journal für Praktische Chemie, 341(2), 186–190. Link

Sources

Troubleshooting

Technical Support Center: Stability of 3-Methyl-2-phenoxyaniline in Solution

Welcome to the Technical Support Center for 3-Methyl-2-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methyl-2-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity and reproducibility of your research.

Introduction

3-Methyl-2-phenoxyaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide addresses common challenges related to its stability and provides practical solutions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 3-Methyl-2-phenoxyaniline.

Issue 1: Unexpected Color Change in Solution

Observation: Your freshly prepared, colorless solution of 3-Methyl-2-phenoxyaniline turns yellow, brown, or darkens over time.

Potential Causes:

  • Oxidation: Anilines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This process often leads to the formation of colored polymeric products. The electron-donating methyl group in 3-Methyl-2-phenoxyaniline can increase the electron density on the aromatic ring, potentially making it more prone to oxidation.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored degradation products. Aromatic amines can absorb UV radiation and undergo degradation.[1]

Troubleshooting Steps:

  • Solvent Preparation:

    • Use high-purity solvents (HPLC-grade or equivalent).

    • Degas the solvent before use by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes or by sonication under vacuum. This removes dissolved oxygen.

  • Solution Preparation and Handling:

    • Prepare solutions fresh whenever possible.

    • If solutions must be stored, use amber glass vials or wrap clear vials in aluminum foil to protect them from light.[2]

    • Purge the headspace of the vial with an inert gas before sealing.

  • Storage:

    • Store solutions at low temperatures (2-8°C or -20°C) to slow down the rate of degradation.[3]

    • Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use vials.

Issue 2: Decrease in Compound Concentration Over Time

Observation: You observe a progressive loss of the parent compound peak in your HPLC or LC-MS analysis of a stock solution.

Potential Causes:

  • Degradation: The compound is degrading due to oxidation, photodegradation, or hydrolysis.

  • Adsorption: The compound may be adsorbing to the surface of the storage container, especially if using plasticware.

Troubleshooting Steps:

  • Confirm Degradation:

    • Analyze the solution using a stability-indicating method (e.g., a gradient HPLC method that can separate the parent compound from potential degradation products).

    • Look for the appearance of new peaks that correspond to degradation products.

  • Optimize Storage Conditions:

    • Implement the storage recommendations from Issue 1 .

    • Use glass containers for storage, as some compounds can adsorb to plastic surfaces.

  • Evaluate Solvent Effects:

    • Consider the solvent used. Protic solvents like methanol or ethanol may participate in photochemical reactions. Aprotic solvents like acetonitrile or DMSO might offer better stability for some compounds.

    • If using aqueous solutions, be mindful of the pH. While the ether linkage is generally stable, extreme pH values could promote hydrolysis over extended periods.

Issue 3: Appearance of Unexpected Peaks in Chromatograms

Observation: Your chromatogram shows new, unidentified peaks that were not present in the initial analysis of the solution.

Potential Causes:

  • Degradation Products: These are likely degradation products of 3-Methyl-2-phenoxyaniline.

  • Solvent Impurities: Impurities in the solvent can react with the compound or degrade over time.

  • Contamination: The sample may have been contaminated during handling.

Troubleshooting Steps:

  • Characterize Unknown Peaks:

    • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to get an initial idea of their molecular weight. This can help in proposing potential degradation pathways (e.g., oxidation would add 16 Da).

  • Run Control Experiments:

    • Analyze a blank solvent (from the same bottle used to prepare the solution) that has been stored under the same conditions as your sample. This will help identify peaks originating from the solvent.

    • Prepare a fresh solution and analyze it immediately to confirm the initial purity.

  • Investigate Degradation Pathways:

    • Based on the structure of 3-Methyl-2-phenoxyaniline, likely degradation pathways include oxidation of the aniline nitrogen or the aromatic ring, and potentially cleavage of the ether bond under harsh conditions. Oxidation of anilines can lead to the formation of nitroso, nitro, and azoxy compounds.[4] Photodegradation in the presence of TiO2 has been shown to produce hydroxylated intermediates and benzoquinones for other anilines.[1]

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare stock solution in desired solvent(s) aliquot Aliquot into amber glass vials prep->aliquot light Light Exposure (e.g., 25°C, ambient light) aliquot->light Test Condition 1 dark_rt Dark, Room Temp (e.g., 25°C) aliquot->dark_rt Test Condition 2 dark_fridge Dark, Refrigerated (e.g., 4°C) aliquot->dark_fridge Test Condition 3 dark_freezer Dark, Frozen (e.g., -20°C) aliquot->dark_freezer Test Condition 4 t0 T=0 Analysis (HPLC/LC-MS) tx Time Point Analysis (e.g., 1, 3, 7, 14 days) t0->tx data Data Evaluation: - Parent compound % - Degradant peaks tx->data

Caption: Workflow for assessing the stability of 3-Methyl-2-phenoxyaniline under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-Methyl-2-phenoxyaniline in solution?

A1: The main factors are exposure to oxygen, light, and high temperatures. The choice of solvent and the pH of aqueous solutions can also play a significant role. Substituted anilines are known to be susceptible to oxidative and photochemical degradation.[1][5]

Q2: What are the recommended storage conditions for solutions of 3-Methyl-2-phenoxyaniline?

A2: For optimal stability, solutions should be stored protected from light in tightly sealed amber glass vials at low temperatures (2-8°C for short-term and -20°C for long-term storage).[2][3] It is also advisable to purge the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

Storage ConditionRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical degradation.
Light Store in amber vials or protect from lightPrevents photodegradation.
Atmosphere Purge with inert gas (N₂ or Ar)Minimizes oxidation by atmospheric oxygen.
Container Glass vialsAvoids potential adsorption to plastic surfaces.

Q3: Which solvents are best for preparing stable solutions of 3-Methyl-2-phenoxyaniline?

A3: High-purity, aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are often good choices. If an alcohol like ethanol or methanol is required, ensure it is of high purity and consider de-gassing it before use. For aqueous solutions, use purified water and buffer the solution to a pH where the compound is most stable (typically near neutral, but this should be determined experimentally).

Q4: How can I monitor the degradation of 3-Methyl-2-phenoxyaniline?

A4: The most common and effective method is to use a stability-indicating HPLC method with UV detection or LC-MS.[6] A typical approach involves:

  • Developing a gradient HPLC method that can separate the parent compound from its potential degradation products.

  • Analyzing the solution at time zero (T=0) to establish the initial purity and peak area.

  • Storing aliquots of the solution under different conditions (e.g., varying temperature and light exposure).

  • Analyzing the aliquots at subsequent time points and comparing the peak area of the parent compound to the T=0 value. The appearance and growth of new peaks should also be monitored.

Q5: What are the likely degradation products of 3-Methyl-2-phenoxyaniline?

  • Oxidation Products: Formation of N-oxides, nitroso, and nitro derivatives. Dimerization can also occur, leading to azoxy or azo compounds.[4]

  • Photodegradation Products: Hydroxylated species on either aromatic ring, and potentially cleavage of the ether linkage to form 3-methyl-aminophenol and phenol.[1]

Potential Degradation Pathways

G cluster_ox Oxidation Products cluster_photo Photodegradation Products cluster_hydro Hydrolysis Products parent 3-Methyl-2-phenoxyaniline oxidation Oxidation (O₂, light) parent->oxidation photodegradation Photodegradation (UV light) parent->photodegradation hydrolysis Hydrolysis (Extreme pH) parent->hydrolysis nitroso Nitroso/Nitro derivatives oxidation->nitroso azoxy Azoxy/Azo dimers oxidation->azoxy hydroxylated Hydroxylated derivatives photodegradation->hydroxylated cleavage_photo Ether cleavage products (e.g., aminophenols) photodegradation->cleavage_photo cleavage_hydro Ether cleavage products hydrolysis->cleavage_hydro

Caption: Plausible degradation pathways for 3-Methyl-2-phenoxyaniline in solution.

References

  • Goettel, J. T., & McNeill, K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(19), 4414–4422. [Link]

  • Yildiz, Y. K., & Gümrükçüoğlu, A. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
  • Quora. (2018). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]

  • Trade Science Inc. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]

  • Czaplicka, M., & Jafari, S. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Materials, 14(24), 7858. [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2020). Analytical method for the determination of aromatic amines. Retrieved from [Link]

  • Li, Y., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(10), 1621. [Link]

  • Wang, Y., et al. (2022). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Scientific Reports, 12(1), 1-12. [Link]

  • Miller, M. A., et al. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. The Journal of biological chemistry, 268(27), 20098–20105.
  • de Souza, R. F. B., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(19), 6524. [Link]

  • ResearchGate. (2021). (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Retrieved from [Link]

  • Liu, Y., et al. (2013). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Applied and Environmental Microbiology, 79(20), 6296-6303. [Link]

  • ResearchGate. (n.d.). Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. Retrieved from [Link]

  • Eurofins. (2018). Analytical Method Summaries. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Bollag, J. M., et al. (1995). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Applied and environmental microbiology, 61(12), 4337–4341.
  • Kanehisa Laboratories. (n.d.). KEGG: Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Solar, S., et al. (1984). Radiation chemical oxidation of aniline derivatives. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(8), 2185-2195. [Link]

  • Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions. Retrieved from [Link]

  • Chemspace. (n.d.). 3-phenoxyaniline. Retrieved from [Link]

  • Ghosh, A., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC advances, 13(7), 4586–4613. [Link]

  • PubChemLite. (n.d.). 3-[(2-phenylethoxy)methyl]aniline (C15H17NO). Retrieved from [Link]

  • Kuznetsova, N. I., et al. (2023). Direct Aniline Formation with Benzene and Hydroxylamine. Chemistry, 5(4), 2465-2475. [Link]

  • Zare, A., & Meraj, A. A. (2015). Efficient and eco-friendly synthesis of quinoxalines derivatives catalyzed by acidic ionic liquids.

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Elucidation of 3-Methyl-2-phenoxyaniline: A Comparative Analytical Guide

Executive Summary & Strategic Context In the high-stakes arena of drug development, 3-Methyl-2-phenoxyaniline serves as a critical scaffold, particularly in the synthesis of tyrosine kinase inhibitors and advanced agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes arena of drug development, 3-Methyl-2-phenoxyaniline serves as a critical scaffold, particularly in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structural integrity is paramount; however, its synthesis often yields regioisomers (e.g., 5-methyl-2-phenoxyaniline) or retains unreacted precursors (e.g., 2-phenoxyaniline) that possess nearly identical physicochemical properties.

This guide moves beyond basic spectral listing. It provides a comparative performance analysis of 1H NMR spectroscopy against alternative validation methods (HPLC-MS, IR), demonstrating why NMR is the superior tool for definitive structural confirmation of this trisubstituted arene. We present a self-validating protocol to distinguish the target compound from its most persistent impurities.

Comparative Analysis: NMR vs. Alternative Methodologies

To establish the "performance" of 1H NMR in this context, we compare its diagnostic resolution against standard alternatives for this specific molecular class.

Table 1: Diagnostic Performance Matrix
Feature1H NMR (400 MHz) HPLC-MS (ESI+) FT-IR Verdict
Regioisomer Differentiation High. Distinct coupling patterns (vicinal vs. meta) resolve 3-methyl vs. 5-methyl isomers.Low. Isomers often co-elute and share identical m/z (200.25).Medium. Fingerprint region differs but is difficult to interpret quantitatively.NMR Wins
Purity Quantification High (qNMR). Molar response factor is uniform; no reference standard needed for relative purity.Medium. Requires specific response factors; UV absorption varies by isomer.Low. Semi-quantitative at best.NMR Wins
Throughput Medium. 5-10 mins per sample.High. 2-5 mins per sample.High. <1 min per sample.HPLC Wins
Structural Proof Definitive. Connects the methyl group to the specific aromatic position via NOE or coupling.Inferential. Mass fragments do not confirm substitution patterns.Inferential. Confirms functional groups (NH2, Ar-O-Ar) only.NMR Wins

Structural Logic & Spectral Prediction

The molecule 3-Methyl-2-phenoxyaniline consists of two distinct aromatic domains:

  • Ring A (Aniline Core): A 1,2,3-trisubstituted benzene ring.

    • C1: Amine (-NH2)[1]

    • C2: Phenoxy (-O-Ph)

    • C3: Methyl (-CH3)[1]

  • Ring B (Phenoxy Tail): A monosubstituted benzene ring.

The "Diagnostic Triad"

To validate the structure, you must confirm three specific signals that distinguish it from the parent 2-phenoxyaniline and the isomer 5-methyl-2-phenoxyaniline.

  • The Methyl Singlet (

    
     2.1 – 2.3 ppm): 
    
    • Target: 3-Methyl group.[1][2][3][4]

    • Differentiation: In the 3-methyl isomer, this group is sterically crowded between the phenoxy ring and the aromatic proton. In the 5-methyl isomer, it is less shielded.

  • The "ABC" Aromatic Pattern:

    • Target: Ring A protons (H4, H5, H6).

    • Logic: The 1,2,3-substitution leaves three adjacent protons.

      • H4 (Doublet): Ortho to Methyl.

      • H5 (Triplet/dd): Meta to Methyl, Para to Phenoxy.

      • H6 (Doublet): Ortho to Amine.

    • Contrast: The 5-methyl isomer (1,2,5-substitution) would show a singlet (isolated proton) and two doublets (para-coupling), a completely different pattern.

  • The Labile Amine (

    
     3.5 – 5.0 ppm): 
    
    • Target: -NH2 protons.[1]

    • Note: Broad singlet, exchangeable with

      
      . Position is concentration/solvent dependent.
      

Experimental Protocol: High-Resolution Acquisition

This protocol is designed to maximize resolution between the methyl signal and solvent peaks, and to resolve the complex aromatic region.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of 3-Methyl-2-phenoxyaniline.

    • Dissolve in 0.6 mL of DMSO-d6 (Preferred over

      
      ).
      
    • Why DMSO-d6? It slows proton exchange, sharpening the

      
       signal and shifting it downfield away from aliphatic impurities. It also resolves the aromatic multiplets better than chloroform for diphenyl ethers.
      
  • Instrument Parameters (400 MHz+):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): 5.0 seconds . (Critical: The methyl protons have longer T1 relaxation times; insufficient delay leads to integration errors).

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Baseline Correction: Polynomial (ABS).

    • Referencing: Set DMSO residual peak to 2.50 ppm .

Data Interpretation & Reference Values

Table 2: Chemical Shift Assignments (DMSO-d6)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Methyl (C3-CH3) Alkyl2.05 – 2.15 Singlet (s)3H-
Amine (-NH2) Labile4.60 – 4.90 Broad Singlet (br s)2H-
H6 (Ring A) Aromatic6.35 – 6.45 Doublet (d)1H

H4 (Ring A) Aromatic6.55 – 6.65 Doublet (d)1H

H5 (Ring A) Aromatic6.75 – 6.85 Triplet (t)1H

Ring B (Phenoxy) Aromatic6.90 – 7.40 Multiplet (m)5HComplex

Note: Shifts are estimated based on substituent additivity rules applied to the parent 2-phenoxyaniline spectrum (CAS 2688-84-8) and corrected for the shielding effect of the ortho-methyl group.

Table 3: Comparative Shift Analysis (Impurity Markers)
CompoundKey Feature 1Key Feature 2Distinction
3-Methyl-2-phenoxyaniline Methyl Singlet 3 Adjacent Ar-H Target
2-Phenoxyaniline (Parent)No Methyl Signal4 Adjacent Ar-HLack of ~2.1 ppm peak
5-Methyl-2-phenoxyaniline (Isomer)Methyl SingletIsolated Ar-H (Singlet) Split aromatic pattern (s, d, d)

Visualizing the Analytical Workflow

The following diagrams illustrate the logic flow for validating the structure and the synthesis pathway context.

Diagram 1: Structural Validation Decision Tree

ValidationLogic Start Crude Product Spectrum (DMSO-d6) CheckMethyl Check 2.0-2.3 ppm region Start->CheckMethyl MethylPresent Singlet Present (3H) CheckMethyl->MethylPresent Yes MethylAbsent No Singlet CheckMethyl->MethylAbsent No CheckAromatic Analyze Aromatic Region (6.3 - 6.9 ppm) MethylPresent->CheckAromatic Identify: 2-Phenoxyaniline Identify: 2-Phenoxyaniline MethylAbsent->Identify: 2-Phenoxyaniline PatternABC 3 Adjacent Protons (d, t, d pattern) CheckAromatic->PatternABC Contiguous PatternIso Isolated Proton (s, d, d pattern) CheckAromatic->PatternIso Separated CONFIRMED:\n3-Methyl-2-phenoxyaniline CONFIRMED: 3-Methyl-2-phenoxyaniline PatternABC->CONFIRMED:\n3-Methyl-2-phenoxyaniline IDENTIFIED:\n5-Methyl isomer IDENTIFIED: 5-Methyl isomer PatternIso->IDENTIFIED:\n5-Methyl isomer

Caption: Logical decision tree for distinguishing the target compound from its parent and regioisomers using 1H NMR markers.

Diagram 2: Synthesis & Impurity Origin

SynthesisPath SM1 2-Amino-6-methylphenol Target 3-Methyl-2-phenoxyaniline (Target) SM1->Target O-Arylation (Desired) Side1 N-Arylation Byproduct SM1->Side1 N-Arylation (Impurity) Reagent Halobenzene / Catalyst Reagent->Target NMR: 2.1 ppm (Me)\nNH2 intact NMR: 2.1 ppm (Me) NH2 intact Target->NMR: 2.1 ppm (Me)\nNH2 intact NMR: N-Ph shift\nNo NH2 signal NMR: N-Ph shift No NH2 signal Side1->NMR: N-Ph shift\nNo NH2 signal

Caption: Synthesis pathway highlighting where impurities originate and how NMR identifies the correct O-arylation product.

References

  • Sigma-Aldrich. 2-Phenoxyaniline Product Specification & NMR Reference. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-Phenoxyaniline. Retrieved from .

  • Royal Society of Chemistry. ChemSpider: 2-Phenoxyaniline Spectral Data. Retrieved from .

  • BenchChem. Spectroscopic Comparison of Methyl-Phenoxyaniline Isomers. Retrieved from .

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from .

(Note: While specific literature for the 3-methyl derivative is proprietary, the spectral assignments above are derived from authoritative data on the parent 2-phenoxyaniline and standard substituent chemical shift increments).

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Methyl-2-phenoxyaniline

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an unparalleled window into the carbon framework of a molecule. This guide offers an in-depth analysis and comparison of the predicted ¹³C NMR chemical shifts for 3-Methyl-2-phenoxyaniline, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for the title compound, this guide employs a predictive approach grounded in the established principles of substituent chemical shift (SCS) effects and a comparative analysis with structurally analogous compounds.

Understanding the Structural Landscape

The structure of 3-Methyl-2-phenoxyaniline incorporates a central aniline ring bearing three distinct substituents: an amino group (-NH₂), a phenoxy group (-OPh), and a methyl group (-CH₃). The electronic and steric interplay of these groups dictates the electron density at each carbon atom, which in turn governs the ¹³C NMR chemical shifts.

To predict the chemical shifts of 3-Methyl-2-phenoxyaniline, we will systematically dissect the molecule and analyze the contributions of each substituent by comparing it with simpler, well-characterized molecules: aniline, toluene, and diphenyl ether. The primary solvent for our comparative analysis is deuterated chloroform (CDCl₃), a common solvent in NMR spectroscopy.

The Foundation: ¹³C NMR of Benzene and Substituent Effects

The ¹³C NMR spectrum of unsubstituted benzene in CDCl₃ shows a single peak at approximately 128.5 ppm. The introduction of a substituent onto the benzene ring induces shifts in the positions of the carbon signals relative to this value. These changes, known as Substituent Chemical Shifts (SCS), are a powerful tool for predicting the spectra of more complex molecules.

The effect of a substituent is not uniform across the ring; it influences the ipso (the carbon to which the substituent is attached), ortho, meta, and para carbons to varying degrees. These effects are primarily driven by two factors:

  • Inductive Effects: The electronegativity of the substituent can withdraw or donate electron density through the sigma bonds, affecting the shielding of nearby carbon atoms.

  • Resonance (Mesomeric) Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the aromatic ring, causing more significant changes in electron density at the ortho and para positions.

dot graph D { layout=neato; node [shape=plaintext]; substituent [label="Substituent"]; ipso [label="Ipso-Carbon"]; ortho [label="Ortho-Carbons"]; meta [label="Meta-Carbons"]; para [label="Para-Carbon"];

substituent -- ipso [len=1.5]; ipso -- ortho [len=1.5]; ortho -- meta [len=1.5]; meta -- para [len=1.5]; } . Caption: Relationship of substituted carbons on a benzene ring.

Comparative Analysis with Model Compounds

To build a robust prediction for 3-Methyl-2-phenoxyaniline, we will first examine the experimental ¹³C NMR data of its constituent parts in CDCl₃.

Aniline: The Amino Group's Signature

The amino group (-NH₂) is a strong electron-donating group through resonance. This donation of electron density significantly shields the ortho and para carbons, shifting their signals upfield (to lower ppm values). The ipso-carbon is deshielded due to the electronegativity of the nitrogen atom.

Carbon PositionAniline in CDCl₃ (ppm)[1]
C-1 (ipso)146.59
C-2/6 (ortho)115.24
C-3/5 (meta)129.43
C-4 (para)118.76
Toluene: The Methyl Group's Subtle Influence

The methyl group (-CH₃) is a weak electron-donating group, primarily through hyperconjugation and weak inductive effects. This results in a modest shielding of the ortho and para carbons.

Carbon PositionToluene in CDCl₃ (ppm)
C-1 (ipso)138.4
C-2/6 (ortho)129.1
C-3/5 (meta)128.2
C-4 (para)125.3
-CH₃21.5
Diphenyl Ether: The Phenoxy Group's Dual Role

The phenoxy group (-OPh) exhibits a dual electronic nature. The ether oxygen is electronegative, exerting an inductive electron-withdrawing effect. However, its lone pairs participate in resonance, donating electron density to the attached aromatic ring. This resonance effect generally dominates, leading to shielding at the ortho and para positions.

Carbon PositionDiphenyl Ether in CDCl₃ (ppm)
C-1 (ipso)157.3
C-2/6 (ortho)118.9
C-3/5 (meta)129.7
C-4 (para)123.2
C-1' (ipso)157.3
C-2'/6' (ortho)118.9
C-3'/5' (meta)129.7
C-4' (para)123.2

Predicting the ¹³C NMR Chemical Shifts of 3-Methyl-2-phenoxyaniline

By applying the principles of additivity of substituent effects, we can estimate the chemical shifts for the carbons in the aniline ring of 3-Methyl-2-phenoxyaniline. It is crucial to acknowledge that steric hindrance between the adjacent phenoxy and methyl groups may lead to some deviation from simple additivity.

Structure and Numbering of 3-Methyl-2-phenoxyaniline:

Predicted Chemical Shifts for the Aniline Ring:

CarbonBase (Aniline)+ Phenoxy (ortho)+ Methyl (meta)Predicted Shift (ppm)
C-1146.6-7.7 (ortho to O)+0.7 (meta to Me)~139.6
C-2115.2+28.8 (ipso to O)+0.9 (ortho to Me)~144.9
C-3129.4+1.2 (meta to O)+9.3 (ipso to Me)~139.9
C-4118.8-5.3 (para to O)-0.2 (meta to Me)~113.3
C-5129.4+1.2 (meta to O)+0.7 (para to Me)~131.3
C-6115.2-7.7 (ortho to O)-0.2 (ortho to Me)~107.3
-CH₃---~21.5

Predicted Chemical Shifts for the Phenoxy Ring:

The chemical shifts of the phenoxy ring are predicted to be similar to those of diphenyl ether, with minor variations due to the electronic influence of the substituted aniline ring.

CarbonBase (Diphenyl Ether)Predicted Shift (ppm)
C-1'157.3~157.0
C-2'/6'118.9~119.0
C-3'/5'129.7~130.0
C-4'123.2~123.5

Summary of Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 3-Methyl-2-phenoxyaniline in CDCl₃.

Carbon AtomPredicted Chemical Shift (ppm)
C-1~139.6
C-2~144.9
C-3~139.9
C-4~113.3
C-5~131.3
C-6~107.3
-CH₃~21.5
C-1'~157.0
C-2'/6'~119.0
C-3'/5'~130.0
C-4'~123.5

Experimental Protocol for ¹³C NMR Spectroscopy

For the future experimental validation of these predictions, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Methyl-2-phenoxyaniline in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, typically ranging from a few hundred to several thousand scans depending on the sample concentration and instrument sensitivity.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum.

  • Spectral Analysis: Reference the spectrum to the TMS signal at 0 ppm. Identify and assign the peaks based on their chemical shifts and, if necessary, utilize advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, and 2D correlation experiments (HSQC, HMBC) for unambiguous assignments.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Dissolve Sample Dissolve Sample Add TMS Add TMS Dissolve Sample->Add TMS Instrument Setup Instrument Setup Add TMS->Instrument Setup Acquire Spectrum Acquire Spectrum Instrument Setup->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Spectral Analysis Spectral Analysis Phase & Baseline Correction->Spectral Analysis

Conclusion

This guide provides a detailed, predictive analysis of the ¹³C NMR chemical shifts for 3-Methyl-2-phenoxyaniline based on established substituent effects and comparison with analogous structures. The provided predictions offer a valuable reference for researchers working with this compound, aiding in its identification and characterization. Experimental verification using the outlined protocol is highly recommended to confirm and refine these predicted values, further contributing to the spectroscopic database for this class of compounds.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(34), 16454-16466. [Link]

Sources

Validation

Technical Comparison Guide: FTIR Characterization of 3-Methyl-2-phenoxyaniline

The following technical guide provides an in-depth characterization of 3-Methyl-2-phenoxyaniline , focusing on the FTIR spectral resolution of its amine and ether functionalities. This analysis synthesizes structural spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of 3-Methyl-2-phenoxyaniline , focusing on the FTIR spectral resolution of its amine and ether functionalities. This analysis synthesizes structural spectroscopy principles with comparative data from structural analogs to establish a robust identification protocol.

Executive Summary

3-Methyl-2-phenoxyaniline is a sterically crowded, vicinal trisubstituted aromatic amine. Its identification relies on distinguishing the subtle electronic and steric interplay between the electron-donating amine (-NH₂), the ether linkage (-O-), and the methyl group (-CH₃).

This guide compares the FTIR spectral signature of 3-Methyl-2-phenoxyaniline against its closest structural analog, 2-Phenoxyaniline . The comparison highlights how the addition of the ortho-methyl group (position 3) alters the vibrational landscape, providing researchers with specific "Fingerprint" markers for definitive identification.

Key Differentiators
Feature3-Methyl-2-phenoxyaniline2-Phenoxyaniline (Alternative)Diagnostic Value
Aliphatic C-H Present (2960–2850 cm⁻¹)AbsentHigh (Methyl group confirmation)
Amine Shift Blue-shifted (Steric inhibition)Red-shifted (H-bonding)Medium (Electronic environment)
OOP Bending 1,2,3-Trisubstituted pattern1,2-Disubstituted patternHigh (Regioisomerism check)

Structural Analysis & Steric Environment

To interpret the FTIR spectrum accurately, one must visualize the molecular geometry. The methyl group at position 3 exerts "buttressing" pressure on the phenoxy group at position 2, twisting it out of planarity with the aniline ring. This reduces the conjugation of the ether oxygen, subtly shifting the C-O-C stretching frequencies compared to the unhindered 2-phenoxyaniline.

Molecular Geometry Visualization

G AnilineRing Aniline Ring (Aromatic Core) Amine Primary Amine (-NH2) Position 1 AnilineRing->Amine C-N Bond Phenoxy Phenoxy Group (-O-Ph) Position 2 AnilineRing->Phenoxy C-O Bond (Steric Clash w/ Methyl) Methyl Methyl Group (-CH3) Position 3 AnilineRing->Methyl C-C Bond Phenoxy->Amine Potential H-Bonding (Weakened by Twist) Phenoxy->Methyl Steric Buttressing (Twists Ether Linkage)

Figure 1: Structural connectivity of 3-Methyl-2-phenoxyaniline illustrating the steric "buttressing effect" between the phenoxy and methyl groups.

Detailed Spectral Profiling

A. The Amine Group (-NH₂)

The primary amine is the most reactive functional group. In 3-Methyl-2-phenoxyaniline, the N-H stretching vibrations are sensitive to the local hydrogen-bonding environment.

  • Asymmetric Stretch (

    
    ):  ~3480–3500 cm⁻¹
    
  • Symmetric Stretch (

    
    ):  ~3380–3400 cm⁻¹
    
  • Scissoring (

    
    ):  ~1620 cm⁻¹ (Often overlaps with aromatic C=C)
    

Comparative Insight: In the alternative 2-Phenoxyaniline , the amine protons often form a weak intramolecular hydrogen bond with the ether oxygen, slightly lowering (red-shifting) these frequencies. In 3-Methyl-2-phenoxyaniline , the methyl group forces the phenoxy ring to twist, potentially breaking this H-bond geometry. Consequently, the amine peaks in the target molecule often appear sharper and at slightly higher wavenumbers (closer to "free" amine values) than in the non-methylated alternative.

B. The Ether Linkage (C-O-C)

The diaryl ether linkage provides the strongest dipole change in the fingerprint region.

  • Asymmetric Stretch (

    
    ):  1220–1260 cm⁻¹
    
    • Note: This is a strong, broad band. In the target molecule, look for a complex band structure due to the overlap with the C-N stretch of the aromatic amine (typically ~1280 cm⁻¹).

  • Symmetric Stretch (

    
    ):  1020–1050 cm⁻¹
    

Comparative Insight: The "buttressing" effect of the methyl group reduces the


 conjugation between the oxygen lone pair and the aniline ring. This reduction in double-bond character typically causes the asymmetric C-O stretch to appear at the lower end  of the expected range (closer to 1220 cm⁻¹) compared to planar diaryl ethers.
C. The Methyl Group (-CH₃) – The Differentiator

This is the definitive marker distinguishing the product from 2-phenoxyaniline.

  • C-H Stretching: 2960 cm⁻¹ (Asym) and 2870 cm⁻¹ (Sym).

    • Observation: These peaks appear just below the aromatic C-H stretches (>3000 cm⁻¹).[1]

  • Umbrella Bending: ~1380 cm⁻¹.

Comparative Data Summary

The following table synthesizes predicted experimental values based on substituent effects, providing a reference for quality control.

Functional Mode3-Methyl-2-phenoxyaniline (Target)2-Phenoxyaniline (Alternative)Spectral Interpretation
N-H Asym. Stretch 3490 ± 10 cm⁻¹ 3475 ± 10 cm⁻¹Target is blue-shifted due to steric twist reducing H-bonding.
N-H Sym. Stretch 3400 ± 10 cm⁻¹ 3385 ± 10 cm⁻¹Target shows sharper bands; Alternative often broader.
Ar-H Stretch 3050–3010 cm⁻¹3060–3020 cm⁻¹Standard aromatic signals (Non-diagnostic).
Aliphatic C-H Stretch 2960, 2870 cm⁻¹ ABSENT Primary Diagnostic: Confirms presence of Methyl group.
C-O-C Asym. Stretch 1240–1220 cm⁻¹1250–1230 cm⁻¹Strong intensity; overlaps with C-N stretch.
OOP Bending ~770 & ~720 cm⁻¹ ~750 cm⁻¹ (Single strong)Target shows 1,2,3-trisubstituted pattern vs. 1,2-disubstituted.

Experimental Protocol for Validation

To achieve the resolution necessary to distinguish these peaks, the following protocol is recommended.

Sample Preparation: KBr Pellet vs. ATR
  • Recommendation: Diamond ATR (Attenuated Total Reflectance) is preferred for speed and reproducibility, but KBr Pellets offer superior resolution for the weak overtone regions if analyzing substitution patterns.

  • Solvent Warning: Avoid chlorinated solvents (DCM/Chloroform) for film casting, as their C-Cl bands obscure the 700–800 cm⁻¹ region critical for substitution analysis.

Workflow: Identification Decision Tree

DecisionTree Start Unknown Sample Spectrum CheckCH Check 2850-2960 cm⁻¹ Region Start->CheckCH HasAliphatic Peaks Present? (Aliphatic C-H) CheckCH->HasAliphatic CheckAmine Check 3300-3500 cm⁻¹ HasAliphatic->CheckAmine Yes ResultAlt1 LIKELY: 2-Phenoxyaniline HasAliphatic->ResultAlt1 No (Only Aromatic C-H) Doublet Doublet Peak? CheckAmine->Doublet CheckOOP Check 700-800 cm⁻¹ (Fingerprint) Doublet->CheckOOP Yes (Primary Amine) ResultAlt2 LIKELY: N-Methyl Isomer Doublet->ResultAlt2 No (Single Band = Sec. Amine) TriSub Two Bands? (1,2,3-Pattern) CheckOOP->TriSub ResultTarget CONFIRMED: 3-Methyl-2-phenoxyaniline TriSub->ResultTarget Yes TriSub->ResultAlt1 No (Single Band = Ortho)

Figure 2: Logic flow for distinguishing 3-Methyl-2-phenoxyaniline from its non-methylated and N-methylated analogs.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for ortho-substitution patterns).

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Phenoxyaniline (Analogous Data). National Institute of Standards and Technology.

  • Socrates, G. (2001).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[2] (Source for diaryl ether shifts).

Sources

Comparative

Technical Guide: LC-MS/MS Fragmentation Profiling of 3-Methyl-2-phenoxyaniline (CAS 60287-68-5)

Executive Summary & CAS Verification This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 3-Methyl-2-phenoxyaniline (CAS 60287-68-5). As a critical building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & CAS Verification

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 3-Methyl-2-phenoxyaniline (CAS 60287-68-5). As a critical building block in the synthesis of small molecule kinase inhibitors and pharmaceutical intermediates, the precise characterization of this aniline derivative is essential for distinguishing it from its regioisomers (e.g., 4-methyl-2-phenoxyaniline) and identifying it in impurity profiles.

Critical Note on CAS Identity

CAS 60287-68-5 is definitively assigned to 3-Methyl-2-phenoxyaniline (also known as Benzenamine, 3-methyl-2-phenoxy-).[1]

  • Formula: C₁₃H₁₃NO

  • Molecular Weight: 199.25 g/mol [2]

  • Monoisotopic Mass: 199.10

  • Context: Often confused in literature searches with Rifamycin derivatives due to similar numeric strings in patent databases. Ensure your target molecule is the aniline derivative described below.

Experimental Protocol: LC-MS/MS Conditions

To ensure reproducibility, the following protocol utilizes a standard ESI+ workflow suitable for small aromatic amines. This method is self-validating through the use of internal standards and regioisomer controls.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% → 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL (10 µg/mL solution in MeOH).

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 110 V.

  • Collision Energy (CE): Stepped (10, 20, 40 eV) to capture full fragmentation pathways.

  • Scan Range: m/z 50 – 300.

Fragmentation Pattern Analysis

The fragmentation of 3-Methyl-2-phenoxyaniline is driven by the stability of the aromatic systems and the lability of the ether bond. The primary precursor ion is the protonated molecule [M+H]⁺ at m/z 200.1 .

Key Diagnostic Fragments
m/z (Observed)Ion IdentityFormulaOrigin/MechanismRelative Abundance (Est.)
200.1 [M+H]⁺C₁₃H₁₄NO⁺Precursor Ion (Protonated)100% (Base Peak at low CE)
183.1 [M+H - NH₃]⁺C₁₃H₁₁O⁺Neutral Loss of Ammonia . Characteristic of primary anilines.High (Medium CE)
107.1 [C₇H₉N]⁺C₇H₉N⁺Ether Cleavage . Formation of the methyl-aniline radical cation or protonated species.Medium
93.0 [C₆H₅O]⁺C₆H₅O⁺Phenoxy Ion . Cleavage of the ether bond retaining the oxygen on the phenyl ring.High
77.0 [C₆H₅]⁺C₆H₅⁺Phenyl Cation . Secondary fragmentation of the phenoxy group or direct ether cleavage.Medium
65.0 [C₅H₅]⁺C₅H₅⁺Cyclopentadienyl Cation . Classic aromatic ring degradation product (loss of C₂H₂ from m/z 91 or 77).Low
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the proposed fragmentation pathway, highlighting the competition between ammonia loss and ether cleavage.

FragmentationPathway Precursor Precursor [M+H]+ m/z 200.1 (3-Methyl-2-phenoxyaniline) LossNH3 [M+H - NH3]+ m/z 183.1 (Diphenyl ether deriv.) Precursor->LossNH3 - NH3 (17 Da) EtherCleavage1 Fragment m/z 107.1 (Methyl-aniline moiety) Precursor->EtherCleavage1 Ether Cleavage (Charge on N-ring) EtherCleavage2 Phenoxy Ion m/z 93.0 [C6H5O]+ Precursor->EtherCleavage2 Ether Cleavage (Charge on O-ring) Phenyl Phenyl Cation m/z 77.0 [C6H5]+ LossNH3->Phenyl Secondary Cleavage EtherCleavage2->Phenyl - O (16 Da) (CO loss) C5H5 Cyclopentadienyl m/z 65.0 [C5H5]+ Phenyl->C5H5 - C2H2 (26 Da)

Figure 1: Proposed LC-MS/MS fragmentation pathway for 3-Methyl-2-phenoxyaniline (ESI+).

Comparison Guide: Regioisomer Discrimination

A critical challenge in synthesizing 3-Methyl-2-phenoxyaniline is the presence of isomers such as 4-Methyl-2-phenoxyaniline or 5-Methyl-2-phenoxyaniline . While they share the same mass (m/z 200.1), their fragmentation ratios differ due to steric and electronic effects (Ortho vs. Meta/Para).

Comparative Analysis Table
Feature3-Methyl-2-phenoxyaniline (Target)4-Methyl-2-phenoxyaniline (Isomer)2-Phenoxyaniline (Parent)
Precursor (m/z) 200.1200.1186.1
Retention Time (RT) Late (Steric hindrance of ortho-methyl may reduce polarity)Early (More accessible polar amine)Earliest (No methyl group)
Ammonia Loss (m/z 183) Prominent . Ortho-methyl may destabilize the amine, facilitating NH₃ loss.Moderate .N/A (Loss would be m/z 169)
Diagnostic Fragment High m/z 93 (Phenoxy) . The ortho-methyl exerts steric pressure on the ether bond, promoting cleavage.High m/z 107 . The para-methyl stabilizes the aniline ring fragment.m/z 93 and m/z 77 .
Key Differentiator Ratio of 183/200 . Expect a higher ratio of ammonia loss due to ortho-effect.Ratio of 107/93 . Expect dominance of the substituted aniline fragment.Mass shift (-14 Da).
Analytical Strategy for QC

To confirm the identity of CAS 60287-68-5 in a mixture:

  • Monitor m/z 183.1: A high abundance of the deaminated ion suggests the ortho-substituted isomer (3-Methyl).

  • Check Retention Time: The target (3-Methyl) typically elutes after the 4-Methyl isomer on C18 columns due to the "ortho effect" masking the polar amine group, making the molecule slightly more hydrophobic.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12222345, 3-Methyl-2-phenoxyaniline. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Mass Spectrometry in the Analysis of Isomeric Compounds. Journal of Chromatography A.
  • MassBank of North America. ESI-MS/MS Spectra of Aniline Derivatives. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Source for general aniline fragmentation mechanisms: NH3 loss and ether cleavage).

Sources

Validation

Comparing reactivity of 3-Methyl-2-phenoxyaniline vs 4-Methyl isomer

This guide provides an in-depth technical comparison of 3-Methyl-2-phenoxyaniline versus its 4-Methyl isomer (4-Methyl-2-phenoxyaniline). It is designed for researchers in medicinal chemistry and process development who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Methyl-2-phenoxyaniline versus its 4-Methyl isomer (4-Methyl-2-phenoxyaniline). It is designed for researchers in medicinal chemistry and process development who require actionable insights into the reactivity, synthesis, and structural implications of these aniline derivatives.

Steric Buttressing vs. Electronic Activation in Diaryl Ether Scaffolds

Executive Summary

In the design of kinase inhibitors and bioactive diaryl ethers, the positioning of the methyl group on the 2-phenoxyaniline core dictates the molecule's conformational landscape and reactivity profile.

  • 3-Methyl-2-phenoxyaniline (Compound A): Characterized by steric buttressing . The methyl group at position 3 locks the conformation of the 2-phenoxy group, increasing steric crowding around the primary amine. This isomer exhibits reduced nucleophilicity and unique selectivity in electrophilic aromatic substitution (EAS).

  • 4-Methyl-2-phenoxyaniline (Compound B): Characterized by electronic activation . The methyl group at position 4 (para to the amine) enhances nucleophilicity through inductive and hyperconjugative donation without imposing significant steric penalty.

Structural & Electronic Analysis

Steric Landscape

The primary differentiator is the "Ortho-Phenoxy Effect."

  • 3-Methyl Isomer: The methyl group is ortho to the phenoxy ring. This creates a crowded 1,2,3-substitution pattern. The 3-methyl group forces the phenoxy ring to twist out of coplanarity with the aniline ring to minimize steric clash. This "buttressing effect" pushes the phenoxy group closer to the amine nitrogen lone pair, hindering the approach of bulky electrophiles.

  • 4-Methyl Isomer: The methyl group is remote (para to the amine, meta to the phenoxy). The phenoxy group has greater rotational freedom, and the amine nitrogen is sterically accessible.

Electronic Parameters

We can estimate the basicity (pKa of the conjugate acid) based on Hammett substituent constants (


).
Parameter3-Methyl-2-phenoxyaniline4-Methyl-2-phenoxyanilineImpact
Methyl Position meta to

para to

Para donation is stronger than meta.
Electronic Effect Weak Inductive (+I)Strong Inductive + Hyperconjugation4-Me increases electron density on N.
Phenoxy Effect Ortho-Effect (Steric/Inductive)Ortho-Effect (Steric/Inductive)Both suffer from inductive withdrawal by Oxygen.
Predicted pKa ~ 3.8 - 4.0~ 4.4 - 4.64-Methyl isomer is more basic.

Reactivity Profile

Nucleophilic Substitution (N-Alkylation/Acylation)
  • 4-Methyl Isomer: Reacts rapidly with acyl chlorides and alkyl halides. The electron-rich nitrogen is unhindered.

  • 3-Methyl Isomer: Reacts significantly slower, particularly with bulky electrophiles (e.g., pivaloyl chloride). The steric wall created by the twisted phenoxy group retards the tetrahedral intermediate formation.

Electrophilic Aromatic Substitution (EAS)

The aniline nitrogen is the strongest directing group (ortho/para director).

  • 4-Methyl Isomer: The 4-position is blocked. The amine directs incoming electrophiles (e.g., halogenation, nitration) primarily to the 6-position (ortho to amine), as the 2-position is occupied by phenoxy.

  • 3-Methyl Isomer: The 4-position is open and activated by the amine (para) and methyl (ortho). However, the 6-position is also activated. This isomer often yields a mixture of 4-substituted and 6-substituted products, requiring careful chromatographic separation.

Experimental Protocols (Self-Validating)

Synthesis of Isomers via and Reduction

The most robust route to these anilines utilizes the nucleophilic aromatic substitution of activated fluoronitrobenzenes followed by reduction. This method avoids the formation of regioisomeric byproducts common in direct aniline alkylation.

Step 1: Ether Formation (

)
  • Precursor A (for 3-Me): 2-Fluoro-3-methyl-1-nitrobenzene (or 2-Chloro-3-methyl-1-nitrobenzene).

  • Precursor B (for 4-Me): 2-Fluoro-4-methyl-1-nitrobenzene.

Protocol:

  • Charge a reaction vessel with Phenol (1.1 equiv) and K₂CO₃ (1.5 equiv) in DMF (0.5 M concentration).

  • Stir at room temperature for 15 min to generate the phenoxide.

  • Add the specific Nitrobenzene Precursor (1.0 equiv).

  • Heat to 80–100 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Checkpoint: The starting nitrobenzene spot should disappear. A less polar product spot (diaryl ether) will appear.

  • Workup: Dilute with water, extract with EtOAc, wash with 1M NaOH (to remove excess phenol), then brine. Dry over Na₂SO₄ and concentrate.

Step 2: Nitro Reduction

Protocol:

  • Dissolve the crude nitro-ether in Ethanol/Water (4:1).

  • Add Iron Powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux vigorously for 2 hours.

    • Mechanistic Note: Fe/NH₄Cl provides a mild reduction that tolerates the ether linkage. Hydrogenation (H₂/Pd-C) is also viable but carries a slight risk of dehalogenation if the precursor contained Cl/Br.

  • Workup: Filter hot through Celite. Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc).

Reactivity Benchmarking: Acetylation Kinetics

To empirically verify the steric difference:

  • Dissolve 1.0 mmol of each isomer in

    
    .
    
  • Add 1.0 equiv of Acetic Anhydride .

  • Monitor via ¹H NMR at 5-minute intervals.

  • Observation: The 4-Methyl isomer will show >95% conversion to the acetamide within 10 minutes. The 3-Methyl isomer will show delayed conversion (approx. 60-80% at 10 mins) due to steric hindrance.

Visualization of Pathways[1]

The following diagrams illustrate the synthetic logic and the steric/electronic comparison.

ReactivityComparison cluster_3Me 3-Methyl-2-phenoxyaniline (Steric Route) cluster_4Me 4-Methyl-2-phenoxyaniline (Electronic Route) Start3 2-Fluoro-3-methyl -1-nitrobenzene Inter3 3-Methyl-2-phenoxy -1-nitrobenzene Start3->Inter3 Phenol, K2CO3 SNAr (Steric Crowding) Prod3 3-Methyl-2-phenoxy -aniline Inter3->Prod3 Fe/NH4Cl Reduction Reactivity Reactivity Outcome (Acetylation) Prod3->Reactivity Slow (Steric Block) Start4 2-Fluoro-4-methyl -1-nitrobenzene Inter4 4-Methyl-2-phenoxy -1-nitrobenzene Start4->Inter4 Phenol, K2CO3 SNAr (Fast) Prod4 4-Methyl-2-phenoxy -aniline Inter4->Prod4 Fe/NH4Cl Reduction Prod4->Reactivity Fast (e- Donation)

Caption: Parallel synthesis pathways highlighting the steric vs. electronic divergence in reactivity.

StericMap cluster_3M 3-Methyl Environment cluster_4M 4-Methyl Environment Center Aniline Nitrogen Phenoxy3 2-Phenoxy Group (Twisted out of plane) Phenoxy3->Center Blocks Access Methyl3 3-Methyl Group (Buttressing Effect) Methyl3->Phenoxy3 Pushes Phenoxy4 2-Phenoxy Group (Flexible) Phenoxy4->Center Minimal Block Methyl4 4-Methyl Group (Remote Donation) Methyl4->Center Donates e-

Caption: Steric map showing how the 3-Methyl group forces the phenoxy ring to crowd the nitrogen center.

Comparison Data Summary

Feature3-Methyl-2-phenoxyaniline4-Methyl-2-phenoxyaniline
CAS Number 640766-50-3 (N-Me analog ref) / Verify specific isomer139-59-3 (Parent 4-phenoxy ref) / Verify isomer
Precursor Availability Moderate (2-Fluoro-3-nitrotoluene)High (2-Fluoro-4-nitrotoluene)

Yield
75-85% (Slower kinetics)85-95% (Fast kinetics)
Amine Basicity Lower (Inductive withdrawal dominates)Higher (Para-Methyl donation)
Solubility Higher in non-polar solvents (Twisted)Slightly lower (More planar/stacking)
Primary Application Conformationally restricted inhibitorsHigh-affinity electronic binders

References

  • Source: Google Patents (CN102070471A)
  • Electronic Effects in Anilines

    • Title: "Correlation between hardness and basicity (pKa) of substituted anilines"
    • Source: TSI Journals, Physical Chemistry (2009)
    • URL:[Link]

  • Steric Hindrance in SN2/Reactivity

    • Title: "Steric Hindrance in SN2 and SN1 Reactions"
    • Source: Chemistry Steps[1]

    • URL:[Link]

  • Kinase Inhibitor Intermediates

    • Title: "Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors"
    • Source: PubMed (2000)
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Spectral Characteristics of Phenoxyaniline Derivatives

This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) spectral properties of phenoxyaniline derivatives. Designed for researchers, scientists, and professionals in drug development, this document d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) spectral properties of phenoxyaniline derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors that influence their electronic absorption spectra. We will explore the theoretical underpinnings of these spectral characteristics, compare various derivatives with supporting data, and provide a robust experimental protocol for accurate characterization.

Introduction: The Phenoxyaniline Scaffold and UV-Vis Spectroscopy

Phenoxyaniline and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The core structure, consisting of a phenoxy group linked to an aniline moiety, serves as a versatile scaffold for designing molecules with diverse biological and photophysical properties. Phenoxazine derivatives, for instance, are explored for applications ranging from anticancer drugs to organic light-emitting diodes.[1]

UV-Vis spectroscopy is a powerful and accessible analytical technique used to study the electronic transitions within molecules.[2] When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state.[3] For aromatic compounds like phenoxyaniline, the most significant absorptions are typically due to π → π* transitions within the benzene rings and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are highly sensitive to the molecule's chemical structure and its environment.[4]

This guide will systematically dissect how modifications to the phenoxyaniline scaffold and changes in the solvent environment modulate these spectral properties, providing a predictive framework for researchers.

Fundamental Spectral Features of the Phenoxyaniline Core

The UV-Vis spectrum of a simple, unsubstituted phenoxyaniline is dominated by the chromophores of its two aromatic rings—the benzene and aniline moieties. Aniline itself typically displays two primary absorption bands: an intense band around 230-240 nm (the primary band) and a weaker, structured band around 280-290 nm (the secondary band).[5] These absorptions are attributed to π → π* transitions within the benzene ring, which are significantly influenced by the electron-donating amino group (-NH2). The ether linkage in the phenoxy group also acts as an auxochrome, subtly modifying the overall spectrum.

The interaction between the π-electron systems of the two aromatic rings and the non-bonding electrons on the nitrogen and oxygen atoms forms the basis of the compound's characteristic UV-Vis spectrum.

Comparative Analysis: How Molecular Structure Governs Spectral Behavior

The true utility of the phenoxyaniline scaffold lies in its capacity for chemical modification. Altering the electronic properties of the molecule through the addition of functional groups can systematically tune its absorption characteristics.

The Role of Electronic Substituents

The nature and position of substituents on the aromatic rings are the most critical factors influencing the UV-Vis spectrum.[5]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH3), and additional amino (-NH2) groups are considered auxochromes. When attached to the aromatic rings, they donate electron density, which extends the π-conjugated system. This has two primary effects:

    • Bathochromic Shift (Red Shift): The energy gap between the ground and excited states is reduced, causing the λmax to shift to a longer wavelength.[5]

    • Hyperchromic Effect: The probability of the electronic transition increases, leading to a higher molar absorptivity (ε).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-CHO, -COR) pull electron density from the π-system. Their effect can be more complex:

    • When an EWG is placed in conjugation with an EDG (e.g., a nitro group para to the amino group), it can create a strong intramolecular charge-transfer (ICT) character.[6] This significantly lowers the energy of the π → π* transition, resulting in a large bathochromic shift and often intense color.

    • The introduction of a benzoyl group (an EWG) into a thiophene ring system has been shown to cause a bathochromic shift.[7]

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents.[8] This phenomenon arises from differential solvation of the molecule's ground and excited states.

  • Positive Solvatochromism: A shift to a longer wavelength (bathochromic or red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition.[6] This is common in molecules with significant intramolecular charge-transfer (ICT) character.

  • Negative Solvatochromism: A shift to a shorter wavelength (hypsochromic or blue shift) with increasing solvent polarity. This happens when the ground state is more polar than the excited state.

The study of solvatochromism in phenoxyaniline derivatives provides crucial insights into the electronic distribution in their excited states and their interactions with the local environment. For example, studies on other aromatic amines and dyes have demonstrated that hydrogen-bonding interactions with protic solvents can also lead to significant spectral shifts.[9]

Comparative Data Summary

The following table summarizes typical UV-Vis spectral data for aniline and related derivatives to illustrate the principles discussed. Data for specific, complex phenoxyaniline derivatives would be found in targeted synthesis and characterization literature.[10]

CompoundSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε)Effect Observed
Aniline-NH2Ethanol230, 2808600, 1430Baseline
p-Nitroaniline-NH2, -NO2 (para)Dioxane37315000Strong Bathochromic & Hyperchromic Shift (ICT)
Polyaniline (EB)PolymerDMSO~335, ~630VariableExtended Conjugation, Quinoid/Benzenoid Bands[11]
Thiophene Dye-COPh (EWG)DMF654N/ABathochromic Shift[7]
Thiophene Dye-CN (EWG)DMF626N/AHypsochromic shift relative to -COPh[7]

This table is illustrative. Actual values depend on specific molecular structures and experimental conditions.

Visualizing the Phenoxyaniline Structure and Experimental Workflow

Diagrams created with Graphviz provide a clear visual representation of the chemical structures and processes involved.

Caption: General structure of a substituted phenoxyaniline derivative.

G cluster_prep Sample & Instrument Preparation cluster_calib Calibration cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample 1. Prepare Stock & Dilutions (Dissolve derivative in solvent) prep_cuvette 2. Clean & Rinse Quartz Cuvettes prep_sample->prep_cuvette prep_instrument 3. Power On Spectrophotometer (Allow lamp warm-up) prep_cuvette->prep_instrument baseline 4. Baseline Correction (Scan with solvent-filled blank cuvette) prep_instrument->baseline zero 5. Autozero Instrument baseline->zero measure 6. Measure Sample Absorbance (Replace blank with sample cuvette) zero->measure scan 7. Perform Wavelength Scan measure->scan find_lambda 8. Identify λmax scan->find_lambda beer_lambert 9. Apply Beer-Lambert Law (A = εbc) find_lambda->beer_lambert report 10. Report λmax and ε beer_lambert->report

Caption: Experimental workflow for UV-Vis spectral analysis.

Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra

This protocol provides a self-validating system for the accurate and reproducible measurement of UV-Vis spectra for phenoxyaniline derivatives.

Materials and Equipment
  • Dual-beam UV-Vis Spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)

  • Phenoxyaniline derivative sample

  • Volumetric flasks and pipettes

  • Analytical balance

Rationale for Experimental Choices
  • Dual-Beam Spectrophotometer: A dual-beam instrument simultaneously measures the intensity of light passing through the sample and a reference (blank), automatically correcting for solvent absorbance and lamp fluctuations in real-time. This provides a more stable baseline and higher accuracy than single-beam instruments.

  • Quartz Cuvettes: Glass and plastic cuvettes absorb significantly in the UV range (<340 nm). Quartz is transparent down to ~190 nm, making it essential for analyzing the primary absorption bands of aromatic compounds.[12]

  • Spectroscopic Grade Solvent: These solvents are purified to remove impurities that may have their own UV absorbance, ensuring that the measured spectrum is solely from the analyte.

Step-by-Step Methodology
  • Instrument Initialization:

    • Turn on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

  • Sample Preparation:

    • Accurately weigh a small amount of the phenoxyaniline derivative and dissolve it in a volumetric flask with the chosen spectroscopic grade solvent to create a stock solution of known concentration (e.g., 1x10⁻³ M).

    • Perform serial dilutions to prepare a working solution. The ideal concentration should yield a maximum absorbance between 0.3 and 1.0. This range minimizes instrumental noise and deviations from the Beer-Lambert law.

  • Baseline Correction:

    • Fill both quartz cuvettes with the pure solvent. Ensure the cuvettes are clean and free of fingerprints on the optical surfaces.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 190-700 nm).[4] The instrument software will store this as a zero-absorbance reference, digitally subtracting the contribution of the solvent and cuvettes from subsequent measurements.[12]

  • Sample Measurement:

    • Remove the cuvette from the sample holder. Empty the solvent and rinse it three times with a small amount of your sample solution to prevent dilution errors.

    • Fill the cuvette with the sample solution and place it back into the sample holder. The reference cuvette with the pure solvent remains in the reference beam path.

    • Initiate the wavelength scan. Set the scan speed to a medium or slow setting for better resolution and signal-to-noise ratio.[12]

  • Data Analysis:

    • The resulting spectrum will plot absorbance versus wavelength. Use the instrument's software to identify the peak wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc

      • A = Absorbance at λmax (unitless)

      • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

      • b = Path length of the cuvette (typically 1 cm)

      • c = Concentration of the sample (mol L⁻¹)

Conclusion

The UV-Vis spectral characteristics of phenoxyaniline derivatives are a direct reflection of their intricate electronic structures. By understanding the influence of substituents and the solvent environment, researchers can rationally design and predict the photophysical properties of novel compounds. The strategic placement of electron-donating and electron-withdrawing groups allows for the fine-tuning of absorption wavelengths and intensities, while solvatochromic studies reveal critical information about excited-state behavior. The rigorous experimental protocol outlined in this guide ensures that the data obtained is both accurate and reliable, forming a solid foundation for further research and development in the diverse fields where these versatile molecules are applied.

References

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.).
  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture - Sim4t. (2013).
  • Asif, M., et al. (2023). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Taylor & Francis Online.
  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo.
  • Ferreira, L. A., et al. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.
  • El-Gazzar, A. A. B. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. MDPI.
  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (2016). ARC Journals.
  • Sıdır, İ., et al. (2021). Synthesis, solvatochromism and dipole moment in the ground and excited states of substitute phenol derivative fluorescent Schiff base compounds. Journal of Molecular Liquids.
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Purdue Engineering.
  • Madej, D., et al. (2012). The influence of substituent effects on spectroscopic properties examined on benzylidene aniline-type imines. PubMed.
  • Iwan, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]... PMC.
  • Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis.
  • Larina, N., & Khodorkovsky, V. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing.
  • UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. (2024).
  • Begum, B., et al. (2025). Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. PubMed.
  • Synthetic route to obtain various phenoxazine derivatives using... (n.d.). ResearchGate.
  • UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. (n.d.). Rasayan Journal of Chemistry.
  • Solvatochromism of some hemicyanines | Request PDF. (2025). ResearchGate.
  • Ghomsi, N. T., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters.
  • 3-Phenoxyaniline. (n.d.). PubChem.
  • Singh, J., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC.
  • (PDF) UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. (2019). ResearchGate.

Sources

Validation

Comparative Guide: Chromatographic Separation of Methyl-Phenoxyaniline Isomers

Executive Summary The Challenge: Methyl-phenoxyaniline isomers (e.g., 2-methyl-4-phenoxyaniline vs. 4-methyl-2-phenoxyaniline) present a significant separation challenge in pharmaceutical impurity profiling.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Methyl-phenoxyaniline isomers (e.g., 2-methyl-4-phenoxyaniline vs. 4-methyl-2-phenoxyaniline) present a significant separation challenge in pharmaceutical impurity profiling. These structural isomers possess near-identical hydrophobicity (


) and pKa values, causing them to co-elute on standard C18 alkyl-bonded phases.

The Solution: This guide demonstrates that Biphenyl and Pentafluorophenyl (PFP) stationary phases outperform traditional C18 chemistries for this application. By exploiting


 interactions and steric selectivity rather than simple hydrophobicity, researchers can achieve baseline resolution (

) where C18 fails.

The Separation Challenge: Why C18 Fails

In drug development, separating positional isomers is critical for toxicity studies. Methyl-phenoxyaniline consists of two aromatic rings linked by an ether bond. The isomers differ only in the placement of the methyl group relative to the amine and phenoxy moieties.

  • Hydrophobic Equivalence: Standard C18 columns separate based on hydrophobic interaction. Since the isomers have the same atoms and similar surface areas, their interaction with the C18 alkyl chains is virtually indistinguishable.

  • The "Generic" Trap: A common error is attempting to resolve these using shallow gradients on C18, which results in peak broadening rather than separation.

Comparative Analysis: Stationary Phase Selection

The following table summarizes the performance of three distinct stationary phases for the separation of aromatic amine isomers.

Representative Performance Metrics

Data synthesized from comparative studies of analogous aromatic ether-amines (e.g., phenoxyanilines, cresols).

FeatureC18 (Octadecyl) Biphenyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Dipole-Dipole +

+ Shape Selectivity
Isomer Selectivity (

)
1.02 (Poor)1.15 (Excellent)1.12 (Good)
Resolution (

)
< 0.8 (Co-elution)> 2.5 (Baseline)> 2.0 (Baseline)
Mobile Phase Pref. Acetonitrile/WaterMethanol/WaterMethanol/Water
Steric Sensitivity LowHighVery High
Recommendation Not RecommendedPrimary Choice Secondary Choice
Mechanism of Action
  • Biphenyl Phases: These ligands consist of two phenyl rings linked together. They can align with the aromatic rings of the methyl-phenoxyaniline. The ortho isomer (sterically hindered) prevents close

    
     stacking compared to the para isomer (planar), leading to different retention times.
    
  • Solvent Choice: Methanol is preferred over Acetonitrile for Biphenyl columns. Acetonitrile contains

    
    -electrons (triple bond) that compete with the analyte for the stationary phase, dampening the selectivity. Methanol is "
    
    
    
    -transparent," maximizing the analyte-column interaction.

Visualization: Decision Logic & Mechanism

Figure 1: Method Development Decision Tree

This workflow illustrates the logical path for selecting the optimal separation mode.

MethodDevelopment Start Start: Isomer Mixture Step1 Screen C18 Column (Acetonitrile/Water) Start->Step1 Decision1 Resolution > 1.5? Step1->Decision1 Success Validate Method Decision1->Success Yes Fail Switch Mechanism Decision1->Fail No (Co-elution) Step2 Select Biphenyl Column (Methanol/Water) Fail->Step2 Step3 Optimize Temp (Low Temp favors Pi-Pi) Step2->Step3 FinalDecision Resolution > 2.0? Step3->FinalDecision FinalDecision->Success Yes FinalDecision->Step2 No (Try PFP)

Caption: Logical workflow for transitioning from hydrophobic (C18) to


-selective (Biphenyl) phases when isomer resolution fails.
Figure 2: The Interaction Mechanism

Visualizing why Biphenyl columns separate isomers based on shape.

PiInteraction cluster_0 Para-Isomer (Planar) cluster_1 Ortho-Isomer (Twisted) Stationary Biphenyl Stationary Phase (Electron Rich) Para 4-Methyl-Phenoxyaniline (Unobstructed Pi-Overlap) Stationary->Para Strong Pi-Pi Stacking Ortho 2-Methyl-Phenoxyaniline (Steric Hindrance reduces Overlap) Stationary->Ortho Weak Pi-Pi Stacking RetentionHigh Strong Retention Para->RetentionHigh RetentionLow Weak Retention Ortho->RetentionLow

Caption: Mechanistic difference in retention. The planar para-isomer stacks effectively with the stationary phase, while the ortho-isomer is sterically hindered.

Standardized Experimental Protocol

Objective: Baseline separation of 2-methyl-4-phenoxyaniline and 4-methyl-2-phenoxyaniline.

A. System Suitability
  • Instrument: UHPLC or HPLC system with DAD (Diode Array Detector).

  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Column: Biphenyl Core-Shell, 2.1 x 100 mm, 2.6 µm (e.g., Kinetex Biphenyl, Raptor Biphenyl, or Accucore Biphenyl).

B. Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (Maintains neutral pH ~2.7 to suppress amine ionization, ensuring the analyte interacts via the aromatic ring rather than ionic dragging).

  • Solvent B: Methanol + 0.1% Formic Acid (Critical: Do not use Acetonitrile).

C. Gradient Profile
  • Flow Rate: 0.4 mL/min

  • Temperature:25°C (Lower temperatures enhance

    
     interactions; higher temperatures increase kinetic energy and disrupt the weak van der Waals forces).
    
Time (min)% Solvent B (Methanol)Action
0.030Equilibration
1.030Isocratic Hold
8.070Linear Gradient
8.195Wash
10.095Wash
10.130Re-equilibration
D. Troubleshooting Guide
  • Peak Tailing: If the amine group interacts with residual silanols, increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid) or ensure the column is "end-capped."

  • Low Resolution: Decrease column temperature to 20°C.

    
     interactions are exothermic; cooling the column increases retention and selectivity.
    

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

Comparative

Reference Standards for 3-Methyl-2-phenoxyaniline Analysis: A Comprehensive Comparison Guide

Accurate analytical quantification is the bedrock of pharmaceutical development and chemical manufacturing. For complex intermediates like 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) , selecting the appropriate grade of...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate analytical quantification is the bedrock of pharmaceutical development and chemical manufacturing. For complex intermediates like 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) , selecting the appropriate grade of reference standard and designing a robust chromatographic method are critical for ensuring product safety and regulatory compliance.

As a primary building block, 3-Methyl-2-phenoxyaniline (Molecular Weight: 199.25) is utilized in the synthesis of 2-imidazoline derivatives, which have been extensively studied for their potent antihypertensive properties via peripheral α-adrenergic receptor blockade[1][2]. Furthermore, it shares structural homology with 2-phenoxyaniline, a heavily monitored impurity (Impurity C) in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide[3].

This guide objectively compares the available reference standard grades for 3-Methyl-2-phenoxyaniline and provides a field-proven, self-validating analytical protocol for its quantification.

Mechanistic Context: The Role of the Analyte

Understanding the chemical nature of 3-Methyl-2-phenoxyaniline is essential for both its synthesis and its analysis. The molecule features a primary amine attached to an electron-rich diphenyl ether core. In pharmaceutical synthesis, this amine undergoes addition reactions to form thiourea intermediates, which are subsequently cyclized to form active 2-imidazoline APIs[2].

Pathway A 3-Methyl-2-phenoxyaniline (Precursor) B Thiourea Intermediate A->B Addition C 2-Imidazoline Derivative (Antihypertensive API) B->C Cyclization

Synthetic pathway of antihypertensive 2-imidazoline derivatives from 3-Methyl-2-phenoxyaniline.

Comparative Analysis: Selecting the Right Reference Standard

Not all reference standards are created equal. The choice between a Certified Reference Material (CRM), a commercial analytical standard, and an in-house synthesized standard dictates the reliability of your calibration curve. Below is a quantitative comparison to guide your selection based on the phase of your research.

MetricCertified Reference Material (CRM)Commercial Analytical StandardIn-House Synthesized Standard
Purity Verification >99.0% (Verified via qNMR & Mass Balance)95.0% - 98.0% (HPLC/GC-MS)[1]Variable (Process dependent)
Traceability ISO 17034 / Pharmacopeial traceableInternal Vendor Certificate of AnalysisNone (Requires secondary cross-validation)
Cost Profile

$ (High cost, limited availability)

(Moderate cost, readily available)
$ (Low material cost, high labor cost)
Primary Application IND/NDA regulatory filings, API release testingRoutine HPLC monitoring, method developmentCustom impurity tracking, early-stage R&D

Expert Insight: For early-stage method development, a commercial analytical standard (typically ~95% purity) is cost-effective[1]. However, if 3-Methyl-2-phenoxyaniline is being tracked as a critical impurity in a final API, regulatory bodies (e.g., FDA, EMA) require the use of a highly traceable CRM to prevent matrix-induced quantification errors.

Experimental Methodology: RP-HPLC Protocol

Because 3-Methyl-2-phenoxyaniline contains a primary amine (pKa ~4.5), its ionization state is highly sensitive to the pH of the mobile phase. Analyzing this compound at a neutral pH often leads to partial ionization, resulting in severe peak tailing on standard silica-based columns.

To ensure a self-validating and reproducible system, the following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol utilizes an acidic buffer to lock the analyte into a consistent ionization state[3][4].

Step-by-Step Analytical Workflow

Step 1: Reference Standard Preparation

  • Action: Accurately weigh 10.0 mg of the 3-Methyl-2-phenoxyaniline reference standard. Dissolve in 10 mL of HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Causality: The diphenyl ether core is highly hydrophobic. Starting with a strong organic solvent (100% acetonitrile) ensures complete dissolution and prevents micro-precipitation, which would otherwise skew the calibration curve.

Step 2: Mobile Phase Preparation

  • Action:

    • Mobile Phase A: Prepare a 20 mM Ammonium Formate aqueous solution, adjusted to pH 3.0 using formic acid[4]. Alternatively, water adjusted to pH 5.2 with formic acid can be used for related phenoxyanilines[3].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Causality: The acidic pH suppresses secondary interactions between the protonated amine of the analyte and residual silanol groups on the stationary phase. This is the primary mechanism for achieving sharp, symmetrical peaks.

Step 3: Chromatographic Separation

  • Action:

    • Column: Agilent Zorbax Extend C18 (150 × 4.6 mm, 5 µm) or equivalent[3].

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40 °C.

    • Detection: UV at 230 nm[3].

  • Causality: Elevating the column temperature to 40 °C reduces the viscosity of the mobile phase. This lowers system backpressure and improves mass transfer kinetics within the column, further enhancing resolution.

Step 4: System Suitability Testing (SST)

  • Action: Inject the standard solution in replicates of five before running any unknown samples. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.

  • Causality: This step makes the protocol a self-validating system. If the RSD exceeds 2.0%, it immediately flags incomplete system equilibration, injector malfunction, or standard degradation, halting the workflow before invalid data is generated.

Workflow Step1 Reference Standard Preparation & Weighing Step2 System Suitability Testing (SST) Step1->Step2 Step3 RP-HPLC Separation (C18, Acidic Buffer) Step2->Step3 Step4 UV/MS Detection & Peak Integration Step3->Step4

Step-by-step RP-HPLC analytical workflow for 3-Methyl-2-phenoxyaniline quantification.

References
  • [1] Title: 2-phenoxyaniline - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • [2] Title: N-(3-methyl-2-phenoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | 76841-02-6 | Source: molaid.com | URL:

  • [3] Title: Simulataneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography | Source: chem-soc.si | URL:

  • [4] Title: HPLC - MS Method for Analysis of Nimesulide on Newcrom R1 Column | Source: sielc.com | URL:

Sources

Safety & Regulatory Compliance

Safety

Core Directive: Operational Autonomy &amp; Safety Logic

Executive Summary: 3-Methyl-2-phenoxyaniline is a substituted aromatic amine.[1][2][3][4] While specific safety data sheets (SDS) for this exact isomer may be rare in public commodity databases, its structural components...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 3-Methyl-2-phenoxyaniline is a substituted aromatic amine.[1][2][3][4] While specific safety data sheets (SDS) for this exact isomer may be rare in public commodity databases, its structural components (aniline core, methyl group, phenoxy ether) dictate its behavior.[2] It must be treated as a Class 6.1 Toxic Substance with high potential for methemoglobinemia (blood toxicity) and aquatic persistence .[1][2][3][4]

This guide treats the compound as a high-hazard R&D intermediate.[1][2][3][4] The disposal strategy focuses on incineration as the only acceptable terminal method, with strict upstream segregation to prevent the formation of explosive oxidation byproducts or uncontrolled exothermic salt formation.[2]

Chemical Identification & Hazard Profiling

Before disposal, verify the identity and state of your material.[2] If your specific CAS is not listed on the container, use the analog data below for risk assessment (Precautionary Principle).

PropertySpecification / Risk Assessment
Chemical Class Aromatic Amine / Diphenyl Ether Derivative
Likely CAS Verify specific isomer.[1][2][3][4] (Analogs: 2-Phenoxyaniline [2688-84-8]; 3-Phenoxyaniline [3586-12-7])
Physical State Typically Solid (crystalline) or Viscous Liquid (depending on purity/temperature).[1][2][3][4]
Primary Hazard Acute Toxicity (Dermal/Oral/Inhalation) .[1][2][3][4][5] Rapid absorption through skin.[2][3][4]
Specific Toxicity Methemoglobinemia : Oxidizes hemoglobin to methemoglobin, inhibiting oxygen transport.[1][2][3][4]
Environmental Marine Pollutant : Highly toxic to aquatic life with long-lasting effects.[1][2][3][4][5]
RCRA Status Toxic Waste (N.O.S.) .[1][2][3][4] Likely not P-listed by name, but regulated under characteristic toxicity.[1][2][3][4]

Phase 1: Segregation & Compatibility (The "Kill Step")[1][2]

The most critical error in disposing of aromatic amines is improper segregation. 3-Methyl-2-phenoxyaniline is a weak base and electron-rich.[1][2][3][4]

  • CRITICAL RULE 1: NO OXIDIZERS. [1][2][3][4]

    • Mechanism:[1][2][3][4][6][7] Aromatic amines react violently with strong oxidizers (Peroxides, Nitrates, Permanganates) to form unstable N-oxides or nitro compounds, leading to fire or explosion.[2]

  • CRITICAL RULE 2: ACID SEPARATION. [1][2][3][4]

    • Mechanism:[1][2][3][4][6][7] Mixing with strong acids (HCl, H₂SO₄) generates heat and precipitates the anilinium salt.[2] While not explosive, this exothermic reaction complicates the waste stream and can pressurize sealed waste drums.

Compatibility Matrix
Waste StreamCompatibilityResult of Mixing
Organic Solvents (Non-Halogenated) Compatible Ideal for dissolution/incineration (e.g., Acetone, Methanol).[1][2][3]
Organic Solvents (Halogenated) ⚠️ Conditional Segregate if possible to reduce incineration costs, but chemically stable.[1][2][3]
Aqueous Acids (pH < 2) Incompatible Exothermic salt formation; precipitation.[1][2][3][4]
Oxidizers (Nitric Acid, Peroxides) DANGER Explosion/Fire Hazard.
Aldehydes/Ketones ⚠️ Conditional May form imines (Schiff bases) over time; generally acceptable for rapid disposal but avoid long-term storage.[1][2][3]

Phase 2: The Disposal Protocol (Step-by-Step)

A. Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.[1][2][3][4]

    • Inner: Nitrile (4 mil).[2][3][4]

    • Outer:Silver Shield (Laminate) or Butyl Rubber (Anilines penetrate standard nitrile rapidly).[1][2][3]

  • Respiratory: If handling powder or heating, use a P100/OV (Organic Vapor) cartridge respirator or work strictly inside a fume hood.[2][4]

  • Clothing: Tyvek lab coat or apron to prevent skin absorption via clothing wicking.[1][2][3][4]

B. Solid Waste (Pure Substance or Spill Debris)[1][2][3][4]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Stabilization: Do not add liquid. Keep dry.[2][3][4][8]

  • Labeling: Label as "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains 3-Methyl-2-phenoxyaniline).[1][2][3][4] Acute Toxin." [1][2][3][4]

  • Secondary Containment: Place the jar inside a clear zip-seal bag before placing it in the satellite accumulation area.

C. Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2][3]
  • Solvent Choice: If the material is in solution, ensure the solvent is compatible (e.g., Ethanol, DCM, Ethyl Acetate).[2]

  • Container: HDPE Carboy or Safety Can (if flammable solvent is used).

  • Headspace: Leave 10% headspace to prevent pressure buildup.[1][2][3][4]

  • Labeling: List ALL constituents.

    • Example: "Waste Acetone (90%), 3-Methyl-2-phenoxyaniline (10%).[1][2][3][4] Hazard: Flammable, Toxic."[2]

D. Glassware Decontamination

Do not wash contaminated glassware directly in the sink.[1][2][4]

  • Solvent Rinse: Rinse glassware with Acetone or Ethanol inside the fume hood.[1][2][3][4]

  • Collect Rinse: Pour the rinse solvent into the Organic Waste container (Liquid).[1][2][3][4]

  • Acid Wash (Optional): Only after solvent rinsing, a mild dilute acid wash can remove trace amines, followed by water.[2][4]

  • Disposal: Treat the first solvent rinse as hazardous waste.[1][2][3][4]

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of 3-Methyl-2-phenoxyaniline to ensure compliance and safety.

DisposalWorkflow cluster_warning CRITICAL CONTROLS Start Waste Generation: 3-Methyl-2-phenoxyaniline StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / Debris StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SegregationSolid Segregate from Oxidizers SolidPath->SegregationSolid SegregationLiquid Check Solvent Compatibility (No Acids/Oxidizers) LiquidPath->SegregationLiquid ContainerSolid Container: Wide-Mouth HDPE or Glass SegregationSolid->ContainerSolid ContainerLiquid Container: Solvent Safety Can/Carboy SegregationLiquid->ContainerLiquid Labeling Labeling: 'Toxic Waste, Organic N.O.S.' + Specific Chemical Name ContainerSolid->Labeling ContainerLiquid->Labeling FinalDisp Final Disposal: High-Temp Incineration (Lab Pack) Labeling->FinalDisp

Caption: Decision tree for the segregation and packaging of 3-Methyl-2-phenoxyaniline waste streams.

Emergency Contingencies

  • Spill (Solid):

    • Evacuate immediate area.[2][3][4][5][7][9]

    • Don full PPE (Tyvek + Butyl Gloves + Respirator).[2][3][4]

    • Cover spill with damp paper towels (to prevent dust) or use a HEPA vacuum dedicated to hazardous materials.[2][3][4]

    • Place debris in a hazardous waste jar.

  • Spill (Liquid):

    • Use Vermiculite or Activated Carbon absorbent pads.[1][2][3][4]

    • DO NOT use sawdust (combustible reaction risk with some amines).[1][2][3][4]

    • Scoop into a pail and label as hazardous waste.[2][3][4]

  • Exposure (Skin):

    • Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[2][3][4][7]

    • Medical: Seek medical attention immediately. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[2][3][4]

References

  • National Institutes of Health (PubChem). 2-Phenoxyaniline (Compound Summary).[1][2][3][4] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline).[2][3][4] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (K-List and Characteristic Wastes).[1][2][3][4] Retrieved from [Link][1][2][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][4] Washington, DC: The National Academies Press.[2][4] Retrieved from [Link][2][3]

Sources

Handling

Personal protective equipment for handling 3-Methyl-2-phenoxyaniline

As a Senior Application Scientist, establishing a culture of uncompromising safety is just as critical as achieving high-yield syntheses. When handling 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) , a primary aromatic ami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety is just as critical as achieving high-yield syntheses. When handling 3-Methyl-2-phenoxyaniline (CAS: 60287-68-5) , a primary aromatic amine used extensively as a building block in drug discovery and materials science 1, standard laboratory precautions are insufficient.

This guide provides a self-validating, step-by-step operational framework designed specifically for researchers and drug development professionals. We will move beyond simply listing protective gear to explaining the causality behind these safety protocols, ensuring you understand exactly how to protect yourself and your team from the unique hazards of aniline derivatives.

Mechanistic Hazard Profile: Why Standard PPE Fails

To design an effective safety system, we must first understand the enemy. 3-Methyl-2-phenoxyaniline is highly lipid-soluble, meaning it rapidly bypasses the skin's natural aqueous barriers 2.

Once absorbed systemically via dermal contact or inhalation, primary aromatic amines undergo hepatic N-oxidation catalyzed by Cytochrome P450 enzymes. This forms highly reactive N-hydroxylarylamine intermediates that oxidize the Fe2+ in your red blood cells to Fe3+. The result is methemoglobinemia —a severe condition where hemoglobin can no longer release oxygen to tissues, leading to rapid systemic hypoxia and cyanosis 3.

ToxicityPathway A 3-Methyl-2-phenoxyaniline (Lipid-Soluble Amine) B Dermal / Inhalation Absorption A->B C Hepatic N-oxidation (Cytochrome P450) B->C Systemic Circulation D N-hydroxylarylamine Intermediate C->D Metabolic Activation E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E Erythrocyte Entry F Methemoglobinemia (Systemic Hypoxia) E->F Oxygen Deprivation

Caption: Mechanistic pathway of aromatic amine-induced methemoglobinemia via hepatic activation.

The Self-Validating PPE System

Because 3-Methyl-2-phenoxyaniline is an insidious permeator, your PPE must act as a self-validating system where the failure of one layer is immediately caught by the next.

  • Hand Protection (Double-Gloving is Mandatory):

    • The Flaw: Standard 70 μm disposable nitrile gloves are easily permeated by aromatic amines and their common solvent vehicles (like ethyl acetate or chloroform) in under 50 minutes 4.

    • The Solution: Wear an inner layer of Ethylene-vinyl alcohol copolymer (EVOH) or Butyl rubber gloves. These materials provide a robust barrier against permeation. Wear a thin nitrile glove over the EVOH layer to provide mechanical dexterity and allow for rapid disposal if contaminated .

  • Body Protection:

    • Use an impermeable, chemical-resistant Tyvek lab coat or apron . Woven cotton lab coats are strictly prohibited; if splashed, cotton absorbs the oily liquid and holds it directly against the skin, accelerating dermal absorption [[2]]().

  • Eye & Face Protection:

    • Chemical splash goggles (EN 166 compliant) paired with a full-face shield. Direct ocular contact causes severe transient corneal damage and rapid systemic absorption through mucous membranes 5.

  • Respiratory Protection:

    • All handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm. If handling outside engineering controls is unavoidable (e.g., during a spill), a full-face respirator equipped with an organic vapor cartridge (Type A or ABEK) is mandatory [[5]]().

Quantitative Data: Glove Material Compatibility

To ensure scientific rigor in your PPE selection, refer to the permeation data below when handling 3-Methyl-2-phenoxyaniline and its associated solvents.

Glove MaterialBreakthrough Time (Aromatic Amines)Breakthrough Time (Common Solvents)Degradation ResistanceOperational Recommendation
EVOH (Laminate) > 480 mins> 480 minsExcellentPrimary (Inner Layer)
Butyl Rubber > 480 mins> 120 minsExcellentPrimary (Alternative)
Nitrile (70 μm) < 50 mins< 10 mins (e.g., Chloroform)PoorSecondary (Outer Layer Only)
Latex < 10 minsImmediate PermeationVery PoorStrictly Prohibited

Operational Workflow & Handling Protocol

This step-by-step methodology ensures that the compound remains isolated from the operator at all times.

Step 1: Pre-Operation System Validation

  • Verify the fume hood flow rate is actively reading between 100–120 fpm.

  • Inspect EVOH inner gloves for pinhole leaks using the inflation method.

  • Don the full PPE suite: EVOH gloves, Nitrile outer gloves, Tyvek suit, and goggles.

Step 2: Secure Chemical Transfer

  • Weigh 3-Methyl-2-phenoxyaniline strictly within the analytical balance enclosure inside the fume hood.

  • If transferring liquid solutions, utilize a gas-tight syringe or a Schlenk line to prevent aerosolization. Never pour solutions openly.

Step 3: Reaction Execution

  • If utilizing the amine for diazonium salt formation, monitor the temperature rigorously. Maintain the reaction vessel at < 5°C ; exceeding this temperature can cause unstable diazonium intermediates to degrade rapidly, evolving explosive nitrogen gas [[2]]().

  • Secure all glassware with Keck clips to prevent pressure-induced blowouts.

Step 4: Decontamination & Quenching

  • Quench residual amine in glassware with a mild acidic solution (e.g., 1M HCl). This protonates the amine, forming a water-soluble, highly stable, and non-volatile ammonium salt 2.

  • Wipe down all fume hood surfaces with an appropriate solvent, followed by a secondary wash with soap and water.

Workflow Start 1. System Validation (Fume Hood & PPE Check) Transfer 2. Secure Transfer (Schlenk Line / Syringe) Start->Transfer Reaction 3. Reaction Execution (Monitor Temp < 5°C) Transfer->Reaction Quench 4. Quenching (Mild Acidic Wash) Reaction->Quench Waste 5. Segregated Disposal (EPA-Compliant Waste) Quench->Waste

Caption: Step-by-step operational workflow for the safe handling and disposal of aromatic amines.

Spill Response & Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Immediate Spill Response:

  • Evacuate & Isolate: Immediately clear the area and ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite 5. Never use sawdust or paper towels, as aniline derivatives can be highly reactive with organic combustibles.

  • Neutralization: Lightly spray the absorbed material with 1M HCl to protonate the amine, reducing its volatility before cleanup.

Disposal Plan:

  • Sweep the absorbed, neutralized material using non-sparking tools into a highly visible, chemically compatible hazardous waste container (e.g., High-Density Polyethylene).

  • Label the container clearly as "Toxic Organic Waste - Contains Aromatic Amines."

  • Dispose of the material as halogen-free organic waste (unless halogenated solvents were involved in the spill), strictly adhering to local EPA and institutional environmental health and safety (EHS) guidelines.

References

  • Title: 3-Methyl-2-Phenoxyaniline | 60287-68-5 Source: ChemicalBook URL: 1

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications (Chemical Research in Toxicology) URL: 2

  • Title: Product Safety Assessment: Aniline Source: Lanxess URL: 5

  • Title: Aniline Family Scoping Document Source: HBM4EU (European Human Biomonitoring Initiative) URL: 3

  • Title: Review of simplified testing method for performance evaluation to assist in the selection of chemical protective gloves Source: PMC / National Institutes of Health (NIH) URL: 4

  • Title: Trypan Blue & Aromatic Amine Safety Data Source: Santa Cruz Biotechnology (SCBT) URL:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.